Product packaging for 5-Bromo-1-isopropyl-1H-indazole(Cat. No.:CAS No. 1280786-83-5)

5-Bromo-1-isopropyl-1H-indazole

Cat. No.: B594477
CAS No.: 1280786-83-5
M. Wt: 239.116
InChI Key: ZHTBELQDIVCDNM-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropyl-1H-indazole (CAS 1280786-83-5) is a brominated indazole derivative of significant interest in medicinal and synthetic chemistry. With a molecular formula of C10H11BrN2 and a molecular weight of 239.11 g/mol, this compound serves as a versatile building block for the construction of more complex molecules . The indazole scaffold is a privileged structure in drug discovery, known for its widespread pharmaceutical and biological properties . This specific derivative, featuring a bromine at the 5-position and an isopropyl group on nitrogen, is particularly valuable as a key intermediate in the synthesis of potential therapeutic agents . Researchers utilize this compound to develop novel molecules for a broad spectrum of applications, including antimicrobial agents . The compound is typically characterized by analytical methods such as LCMS, GCMS, HPLC, and NMR (1H & 13C) to ensure high purity and confirm identity . For R&D purposes, it is recommended to store the product sealed in a dry environment, with some suppliers suggesting storage at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrN2 B594477 5-Bromo-1-isopropyl-1H-indazole CAS No. 1280786-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-propan-2-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTBELQDIVCDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682068
Record name 5-Bromo-1-(propan-2-yl)-1H-indazole
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Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-83-5
Record name 5-Bromo-1-(1-methylethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(propan-2-yl)-1H-indazole
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Record name 5-Bromo-1-isopropylindazole
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Foundational & Exploratory

Physicochemical Properties of 5-Bromo-1-isopropyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-1-isopropyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited, this document compiles available computed data and outlines detailed experimental protocols for the determination of its key physicochemical parameters. The indazole scaffold is a well-recognized privileged structure in drug development, known for its diverse biological activities. A thorough understanding of the physicochemical properties of its derivatives, such as this compound, is crucial for predicting their pharmacokinetic and pharmacodynamic profiles.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while the molecular formula and weight are definitive, other parameters are computational predictions and await experimental verification.

PropertyValueData Type
Molecular Formula C₁₀H₁₁BrN₂
Molecular Weight 239.11 g/mol
XLogP3-AA 3Computed
Melting Point Not availableExperimental data not found
Boiling Point Not availableExperimental data not found
Aqueous Solubility Not availableExperimental data not found
pKa Not availableExperimental data not found

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These are generalized protocols applicable to organic compounds of this nature.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity. The capillary method is a widely used and reliable technique for its determination.[1][2][3][4]

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for its determination.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer of a specific pH (pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Equilibration of Solvents: n-Octanol and the aqueous phase are mutually saturated by vigorous mixing for at least 24 hours, followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.

  • Equilibration: The mixture is agitated for a sufficient period (e.g., 1-2 hours) to allow for the partitioning equilibrium to be reached.

  • Phase Separation: The two phases are separated by centrifugation or by allowing them to stand until a clear separation is observed.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. The shake-flask method is a common approach to determine thermodynamic solubility.[5][6][7]

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Thermostatic shaker

  • Filtration device (e.g., syringe filters with a pore size of 0.45 µm)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the aqueous buffer in a vial.

  • Equilibration: The vial is sealed and agitated in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered to remove the undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined by a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Solubility Value: The determined concentration represents the aqueous solubility of the compound at the specified pH and temperature.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a compound's ionization state at different physiological pH values. For compounds with a chromophore, UV-Vis spectrophotometry provides a convenient method for pKa determination.[8][9][10][11][12]

Materials:

  • This compound

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • pH meter

  • Quartz cuvettes

Procedure:

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of this stock solution are then diluted with the series of buffers to a constant final concentration.

  • Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the ionized and un-ionized forms of the compound have different molar absorptivities is plotted against the pH of the buffer.

  • pKa Calculation: The pKa is determined from the resulting sigmoidal curve. The inflection point of the curve corresponds to the pH at which the concentrations of the ionized and un-ionized species are equal, which is the pKa value.

Visualizations

The following diagram illustrates a generalized experimental workflow for the determination of the key physicochemical properties of this compound.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_mp Melting Point cluster_logp logP cluster_sol Aqueous Solubility cluster_pka pKa Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MP_protocol Capillary Method Characterization->MP_protocol Pure Compound LogP_protocol Shake-Flask Method Characterization->LogP_protocol Pure Compound Sol_protocol Shake-Flask Method Characterization->Sol_protocol Pure Compound pKa_protocol UV-Vis Spectrophotometry Characterization->pKa_protocol Pure Compound Data_Analysis Data Analysis & Reporting MP_protocol->Data_Analysis LogP_protocol->Data_Analysis Sol_protocol->Data_Analysis pKa_protocol->Data_Analysis

Caption: Experimental workflow for physicochemical profiling.

References

In-Depth Technical Guide to the NMR Characterization of 5-Bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) characterization of 5-Bromo-1-isopropyl-1H-indazole. This document outlines the expected ¹H and ¹³C NMR spectral data, provides a comprehensive experimental protocol for acquiring such data, and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Molecular Structure and NMR Assignments

This compound is a substituted indazole with a bromine atom at the 5-position and an isopropyl group attached to the N1 nitrogen atom. The numbering of the indazole ring is crucial for the correct assignment of NMR signals.

Caption: Molecular structure of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of the parent compound, 5-bromo-1H-indazole, and known chemical shifts for N-isopropyl groups.[1][2][3][4][5][6] The typical solvent for such compounds is deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[7][8]

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~8.10s1H-H3
~7.80d1H~1.0H4
~7.55d1H~8.8H7
~7.40dd1H~8.8, 1.8H6
~4.80sept1H~6.6N-CH(CH₃)₂
~1.60d6H~6.6N-CH(CH₃)₂
¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~140.0C7a
~134.0C3
~128.0C6
~124.0C3a
~122.0C4
~115.0C5
~112.0C7
~50.0N-CH(CH₃)₂
~22.0N-CH(CH₃)₂

Experimental Protocols

A standardized protocol for the NMR analysis of this compound is detailed below.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[8]

NMR Data Acquisition

The following workflow outlines the steps for acquiring NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration and Peak Picking proc3->proc4

Caption: Workflow for NMR Data Acquisition and Processing.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for detailed analysis.[7]

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve maximum homogeneity and resolution.[9]

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include an appropriate pulse angle (e.g., 30-90 degrees), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is typically run to obtain singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phase and Baseline Correction: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0 ppm.

  • Integration and Peak Picking: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios. For both ¹H and ¹³C NMR, the chemical shifts of the peaks are determined.

Conclusion

The NMR characterization of this compound provides crucial information for its structural confirmation and purity assessment. The predicted ¹H and ¹³C NMR data, in conjunction with the detailed experimental protocol, offer a comprehensive resource for researchers and professionals in the field of drug discovery and development. The distinct signals for the aromatic protons of the indazole core and the characteristic septet and doublet of the N-isopropyl group are key features in the ¹H NMR spectrum. The ¹³C NMR spectrum complements this by identifying all unique carbon environments within the molecule. This guide serves as a foundational document for the analytical support of research involving this compound.

References

Crystal Structure of 5-Bromo-1-isopropyl-1H-indazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to provide a comprehensive overview of the crystal structure of 5-Bromo-1-isopropyl-1H-indazole. However, a thorough search of available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, including quantitative data such as bond lengths, bond angles, and detailed experimental protocols for the synthesis and crystallization of this specific compound.

While direct crystallographic information for this compound is not publicly available, this guide provides relevant context through the synthesis of related bromo-indazole compounds. This information can serve as a foundational resource for researchers undertaking the synthesis and structural analysis of this and similar molecules.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The substitution pattern on the indazole ring system plays a crucial role in determining the pharmacological profile of these molecules. The title compound, this compound, is an example of such a derivative where the bromine atom at the 5-position and the isopropyl group at the 1-position are expected to influence its physicochemical and biological properties. A definitive crystal structure would provide invaluable insights into its three-dimensional conformation, intermolecular interactions, and potential for drug-receptor binding.

Synthesis of Bromo-Indazole Derivatives

While a specific protocol for this compound is not available, the synthesis of related bromo-indazole compounds often involves the cyclization of appropriately substituted phenylhydrazines or other related precursors.

General Synthetic Workflow for Bromo-Indazoles

The synthesis of bromo-indazole derivatives can be conceptualized in the following general workflow. It is important to note that the specific reagents and conditions will vary depending on the desired substitution pattern.

G General Synthetic Workflow for Bromo-Indazoles cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Final Product Substituted Phenylhydrazine Substituted Phenylhydrazine Cyclization Cyclization Substituted Phenylhydrazine->Cyclization Bromination Bromination Cyclization->Bromination or vice-versa Alkylation/Arylation Alkylation/Arylation Bromination->Alkylation/Arylation Substituted Bromo-Indazole Substituted Bromo-Indazole Alkylation/Arylation->Substituted Bromo-Indazole

Caption: A generalized workflow for the synthesis of substituted bromo-indazoles.

Experimental Protocols for Related Compounds

Detailed experimental procedures for the synthesis of various bromo-indazole precursors are available in the literature. These protocols can be adapted by researchers to develop a synthetic route for this compound.

Data Presentation

As no crystallographic data for this compound has been found, the presentation of quantitative data in tabular format is not possible at this time. Should such data become available, it would typically be organized as follows:

Table 1: Crystal Data and Structure Refinement for this compound.

Parameter Value
Empirical formula C10H11BrN2
Formula weight 239.12
Temperature -
Wavelength -
Crystal system -
Space group -
Unit cell dimensions a = - Å, α = - °
b = - Å, β = - °
c = - Å, γ = - °
Volume - ų
Z -
Density (calculated) - Mg/m³
Absorption coefficient - mm⁻¹
F(000) -
Crystal size - x - x - mm
Theta range for data collection - to - °
Index ranges -≤h≤-, -≤k≤-, -≤l≤-
Reflections collected -
Independent reflections - [R(int) = -]
Completeness to theta = -° - %
Absorption correction -
Max. and min. transmission - and -
Refinement method -
Data / restraints / parameters - / - / -
Goodness-of-fit on F² -
Final R indices [I>2sigma(I)] R1 = -, wR2 = -
R indices (all data) R1 = -, wR2 = -

| Largest diff. peak and hole | - and - e.Å⁻³ |

Table 2: Selected Bond Lengths [Å] for this compound.

Atom-Atom Length
Br(1)-C(5) -
N(1)-N(2) -
N(1)-C(7a) -
N(1)-C(8) -

| ... | - |

Table 3: Selected Bond Angles [°] for this compound.

Atom-Atom-Atom Angle
N(2)-N(1)-C(7a) -
N(2)-N(1)-C(8) -
C(7a)-N(1)-C(8) -

| ... | - |

Conclusion

While a definitive guide on the crystal structure of this compound cannot be provided at this time due to the absence of published crystallographic data, this document offers a starting point for researchers interested in this molecule. The provided information on the synthesis of related compounds can guide the development of a synthetic and crystallization protocol. Further research is required to elucidate the precise solid-state structure of this compound, which will be critical for its potential applications in drug discovery and materials science. Researchers are encouraged to perform single-crystal X-ray diffraction studies to determine its crystal structure and contribute this valuable data to the scientific community.

Mass Spectrometry Analysis of 5-Bromo-1-isopropyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-1-isopropyl-1H-indazole, a heterocyclic compound of interest in pharmaceutical research and development. This document outlines predicted mass spectral data, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and visual representations of the analytical workflow and a plausible fragmentation pathway.

Predicted Mass Spectrometry Data

Due to the limited availability of public domain mass spectrometry data for this compound, the following data is predicted based on the known fragmentation patterns of brominated compounds, N-alkylated indazoles, and general principles of mass spectrometry. The molecular weight of this compound is 239.11 g/mol .

Table 1: Predicted GC-MS (Electron Ionization - EI) Data for this compound

m/z (Predicted)Relative Abundance (%)Ion Identity (Proposed)Notes
238/24080[M]⁺•Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
223/225100[M-CH₃]⁺Loss of a methyl group from the isopropyl moiety (base peak).
196/19830[M-C₃H₇]⁺Loss of the isopropyl radical.
11745[C₇H₅N₂]⁺Fragment corresponding to the indazole ring after loss of bromine and isopropyl group.
9025[C₆H₄N]⁺Further fragmentation of the indazole ring.

Table 2: Predicted LC-MS (Electrospray Ionization - ESI) Data for this compound

m/z (Predicted)Ion ModeIon Identity (Proposed)
240/242Positive[M+H]⁺
262/264Positive[M+Na]⁺
278/280Positive[M+K]⁺

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the fragmentation pattern of this compound under electron ionization.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer: Quadrupole or Ion Trap mass analyzer with an electron ionization (EI) source.

Sample Preparation:

  • Accurately weigh 1 mg of this compound.

  • Dissolve the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Transfer the solution to a 2 mL autosampler vial.

GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-400

Data Analysis:

  • Process the acquired chromatogram and mass spectra using the instrument's software.

  • Identify the peak corresponding to this compound and analyze its mass spectrum.

  • Compare the observed fragmentation pattern with the predicted data and known fragmentation rules.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Objective: To determine the accurate mass of the molecular ion and to analyze the compound in a less destructive manner.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mass Spectrometer: A time-of-flight (TOF), Orbitrap, or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

  • Filter the solution through a 0.22 µm syringe filter before injection.

LC-MS Parameters:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 100-500

Data Analysis:

  • Analyze the data to identify the protonated molecular ion [M+H]⁺ and any other adducts.

  • If using a high-resolution mass spectrometer, determine the accurate mass and elemental composition.

  • If using a tandem mass spectrometer, perform fragmentation of the parent ion to obtain structural information.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Processing & Interpretation Sample 5-Bromo-1-isopropyl- 1H-indazole Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (for LC-MS) Dilution->Filtration Introduction Sample Introduction (GC or LC) Filtration->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization Mass_Analyzer Mass Analyzer (Quadrupole, TOF, etc.) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Spectrum_Generation Mass Spectrum Generation Data_Acquisition->Spectrum_Generation Fragmentation_Analysis Fragmentation Pattern Analysis Spectrum_Generation->Fragmentation_Analysis Structural_Elucidation Structural Elucidation Fragmentation_Analysis->Structural_Elucidation

Caption: General workflow for the mass spectrometry analysis of a small molecule.

Predicted Fragmentation Pathway

fragmentation_pathway M [M]⁺• m/z = 238/240 M_minus_CH3 [M-CH₃]⁺ m/z = 223/225 M->M_minus_CH3 - •CH₃ M_minus_C3H7 [M-C₃H₇]⁺ m/z = 196/198 M->M_minus_C3H7 - •C₃H₇ Indazole_ring [C₇H₅N₂]⁺ m/z = 117 M_minus_C3H7->Indazole_ring - Br• C6H4N [C₆H₄N]⁺ m/z = 90 Indazole_ring->C6H4N - HCN

Caption: Predicted EI fragmentation of this compound.

Determining the Solubility of 5-Bromo-1-isopropyl-1H-indazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-1-isopropyl-1H-indazole in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines a robust experimental protocol for its determination, enabling researchers to generate reliable data in-house. The methodologies described herein are based on widely accepted scientific principles for solubility assessment.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimental Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
e.g., Ethanole.g., 25e.g., HPLC
e.g., Methanole.g., 25e.g., HPLC
e.g., Acetonee.g., 25e.g., HPLC
e.g., Dichloromethanee.g., 25e.g., HPLC
e.g., Toluenee.g., 25e.g., HPLC
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25e.g., HPLC
e.g., N,N-Dimethylformamide (DMF)e.g., 25e.g., HPLC

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to achieve saturation.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure
  • Preparation: Add an excess amount of this compound to a series of glass vials or flasks, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Tightly seal the vials or flasks and place them on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). The mixtures should be agitated for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[1] Preliminary studies may be necessary to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated solution from the excess solid, centrifuge the samples.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for quantification.

Safety Precautions

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow A Preparation: Add excess solute to solvent B Equilibration: Shake at constant temperature (24-72 hours) A->B C Phase Separation: Centrifuge the suspension B->C D Sample Collection & Filtration: Withdraw and filter supernatant C->D E Dilution: Dilute the saturated solution D->E F Quantification: Analyze concentration (e.g., HPLC) E->F G Data Analysis: Calculate solubility F->G

Caption: Experimental workflow for solubility determination.

This guide provides a framework for the systematic determination of the solubility of this compound in organic solvents. By following the outlined experimental protocol, researchers can generate the necessary data to support their drug discovery and development efforts.

References

An In-depth Technical Guide to the Chemical Stability of 5-Bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive overview of the chemical stability of 5-Bromo-1-isopropyl-1H-indazole based on established principles of organic chemistry and forced degradation studies of related molecules. As of the date of this publication, specific experimental stability data for this compound is not extensively available in public literature. The protocols and potential degradation pathways described herein are intended as a comprehensive guide for designing and executing stability studies.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a key component in a variety of biologically active molecules. Understanding the chemical stability of this specific derivative is paramount for its development as a potential drug candidate. Chemical stability influences a drug's safety, efficacy, and shelf-life. This guide outlines a systematic approach to evaluating the stability of this compound through forced degradation studies, in alignment with the principles set forth by the International Council for Harmonisation (ICH) guidelines.

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing.[1] The objective is to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[1] This information is crucial for formulation development, packaging selection, and defining storage conditions.

Predicted Degradation Pathways

Based on the structure of this compound, which features an indazole core, a bromine substituent on the benzene ring, and an N-isopropyl group, several degradation pathways can be anticipated under stress conditions.

Hydrolytic Degradation

The indazole ring itself is generally stable to hydrolysis. However, under forcing acidic or basic conditions, cleavage of the N-isopropyl group or other less common ring-opening reactions could potentially occur, although this is considered less likely for the core ring structure.

Oxidative Degradation

The indazole nucleus is susceptible to oxidation.[2] Potential sites of oxidation include the pyrazole ring, which could lead to the formation of N-oxides or ring-opened products. The isopropyl group is also a potential site for oxidation.

Photolytic Degradation

Aromatic bromine compounds are known to be susceptible to photolytic degradation.[3][4][5] Exposure to UV light can induce the cleavage of the carbon-bromine bond, leading to the formation of a debrominated product, 1-isopropyl-1H-indazole, and potentially other radical-mediated secondary products.

Thermal Degradation

At elevated temperatures, N-alkylated indazoles may be susceptible to degradation.[6] The primary pathway could involve the cleavage of the N-isopropyl group.

The following diagram illustrates the predicted degradation pathways for this compound.

Degradation_Pathways_of_this compound parent This compound hydrolysis_product Potential Minor Hydrolysis Products (e.g., Ring Opening) parent->hydrolysis_product Acid/Base Hydrolysis oxidation_product Oxidative Degradants (e.g., N-oxides) parent->oxidation_product Oxidation (e.g., H2O2) photolysis_product 1-isopropyl-1H-indazole (Debromination) parent->photolysis_product Photolysis (UV light) thermal_product 5-Bromo-1H-indazole (Dealkylation) parent->thermal_product Thermal Stress

Predicted degradation pathways for this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to induce approximately 5-20% degradation of the active pharmaceutical ingredient (API), which is generally considered appropriate for identifying major degradation products.

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as a mixture of acetonitrile and water. This stock solution will be used for the hydrolytic, oxidative, and photolytic studies.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the mixture at 60°C for 24 hours in a water bath.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the mixture at 60°C for 24 hours in a water bath.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Photolytic Degradation
  • Expose 1 mL of the stock solution in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be run in parallel, wrapped in aluminum foil to protect it from light.

  • After exposure, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Thermal Degradation (Solid State)
  • Place a thin layer of solid this compound in a petri dish.

  • Expose the solid to a temperature of 80°C in a calibrated oven for 7 days.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed solid at a known concentration in a suitable solvent for HPLC analysis.

The following diagram outlines the general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow start This compound (API) stress_conditions Stress Conditions start->stress_conditions acid Acidic Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Basic Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (80°C, Solid) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants Quantify Degradation Elucidate Pathways analysis->results

General workflow for forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Proposed HPLC Method Parameters
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., 254 nm or a more specific wavelength of maximum absorbance).

  • Injection Volume: 10 µL

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines. Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated by peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. The following table provides a template for presenting hypothetical data.

Stress ConditionReagent/ConditionDuration% Degradation of this compoundNumber of Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours8.51
Basic Hydrolysis 0.1 M NaOH24 hours12.22
Oxidative 3% H₂O₂24 hours15.83
Photolytic 1.2 million lux hours-18.51
Thermal (Solid) 80°C7 days5.31

Conclusion

This technical guide provides a comprehensive framework for assessing the chemical stability of this compound. While specific experimental data is not yet available, the predicted degradation pathways and detailed experimental protocols herein offer a robust starting point for researchers. The key to a successful stability study lies in a systematic approach to forced degradation, coupled with the development and validation of a specific stability-indicating analytical method. The insights gained from such studies are indispensable for the successful development of this compound as a potential therapeutic agent. Experimental verification of the predicted pathways and the identification of any degradation products are critical next steps.

References

Initial Biological Screening of 5-Bromo-1-isopropyl-1H-indazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of 5-Bromo-1-isopropyl-1H-indazole. Due to the limited availability of direct screening data for this specific molecule, this document focuses on the well-documented biological activities of the broader indazole class and closely related 5-bromo-indazole derivatives. This guide synthesizes available information on potential cytotoxic, antimicrobial, and receptor binding activities, offering insights into the prospective therapeutic applications of this compound. Detailed experimental protocols for key biological assays are provided to facilitate further research and drug discovery efforts.

Introduction

Indazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, known for their wide array of pharmacological properties. The indazole scaffold is a common feature in a number of FDA-approved drugs. The diverse biological activities of indazole-containing molecules include anti-cancer, antimicrobial, anti-inflammatory, and potent kinase inhibition. The introduction of a bromine atom at the 5-position of the indazole ring, coupled with an isopropyl group at the 1-position, is anticipated to modulate the compound's lipophilicity and electronic properties, potentially influencing its biological activity and metabolic stability. This guide explores the expected biological profile of this compound based on the activities of analogous compounds.

Synthesis of this compound

The synthesis of this compound typically proceeds through the N-alkylation of 5-bromo-1H-indazole with an isopropyl halide (e.g., 2-bromopropane) in the presence of a suitable base and solvent. The starting material, 5-bromo-1H-indazole, can be synthesized through various established methods.

A general synthetic workflow is depicted below:

G cluster_synthesis Synthesis of 5-Bromo-1H-indazole cluster_alkylation N-Alkylation 5-bromo-2-nitrotoluene 5-Bromo-2-nitrotoluene 5-bromo-2-aminotoluene 5-Bromo-2-aminotoluene 5-bromo-2-nitrotoluene->5-bromo-2-aminotoluene Reduction diazotization Diazotization 5-bromo-2-aminotoluene->diazotization cyclization Cyclization diazotization->cyclization 5-bromo-1H-indazole 5-Bromo-1H-indazole cyclization->5-bromo-1H-indazole 5-bromo-1H-indazole_start 5-Bromo-1H-indazole product This compound 5-bromo-1H-indazole_start->product Alkylation reagents 2-Bromopropane, Base (e.g., K2CO3), Solvent (e.g., DMF) reagents->product

Caption: General synthetic route for this compound.

Anticipated Biological Activities and Screening Data of Analogs

Cytotoxic Activity

Indazole derivatives are well-recognized for their potent anti-cancer properties. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.

Table 1: Cytotoxic Activity of Representative Indazole Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Indazole Derivative A A549 (Lung Carcinoma)5.8Fictional Example
Indazole Derivative B MCF-7 (Breast Cancer)2.1Fictional Example
Indazole Derivative C HCT116 (Colon Cancer)7.5Fictional Example
5-Bromo-indazole Derivative D HeLa (Cervical Cancer)4.3Fictional Example

Note: The data presented in this table is illustrative and based on the activities of various indazole derivatives reported in the literature. It does not represent actual screening data for this compound.

A proposed mechanism of action for the cytotoxic effects of some indazole derivatives involves the induction of apoptosis. This is often associated with the modulation of key signaling pathways that regulate cell death.

G Indazole_Derivative This compound (Hypothesized) Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Indazole_Derivative->Pro_Apoptotic Upregulates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Indazole_Derivative->Anti_Apoptotic Downregulates Caspase_Cascade Caspase Cascade Activation (Caspase-9, Caspase-3) Pro_Apoptotic->Caspase_Cascade Anti_Apoptotic->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothesized apoptotic signaling pathway induced by an indazole derivative.
Antimicrobial Activity

Derivatives of indazole have also been reported to possess significant antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Representative Indazole Derivatives

Compound/AnalogMicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)Reference
Indazole Derivative E Staphylococcus aureus1816Fictional Example
Indazole Derivative F Escherichia coli1532Fictional Example
Indazole Derivative G Candida albicans208Fictional Example
5-Bromo-indazole Derivative H Bacillus subtilis1664Fictional Example

Note: The data presented in this table is illustrative and based on the activities of various indazole derivatives reported in the literature. It does not represent actual screening data for this compound.

Cannabinoid Receptor Activity

Recent studies have identified certain brominated indazole derivatives as synthetic cannabinoid receptor agonists. These compounds exhibit high affinity for the CB1 and CB2 receptors, suggesting potential applications in areas such as pain management and appetite stimulation, but also highlighting a potential for misuse.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the initial biological screening of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the test compound on a cancer cell line.

G cluster_workflow MTT Assay Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_treatment Treat cells with varying concentrations of this compound incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 formazan_solubilization Add solubilization solution (e.g., DMSO) incubation3->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct biological screening data for this compound remains to be published, the extensive research on the indazole scaffold and its brominated derivatives strongly suggests its potential as a biologically active molecule. The anticipated cytotoxic and antimicrobial properties warrant further investigation. The protocols outlined in this guide provide a solid foundation for initiating a comprehensive biological evaluation of this compound. Future research should focus on a systematic screening against a panel of cancer cell lines and microbial strains to elucidate its specific activity profile. Furthermore, studies to identify its molecular targets and mechanism of action will be crucial for its development as a potential therapeutic agent.

Methodological & Application

Application Notes and Protocols for 5-Bromo-1-isopropyl-1H-indazole in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 5-Bromo-1-isopropyl-1H-indazole as a novel fragment for the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthesis of the fragment, its incorporation into a PROTAC scaffold, and detailed protocols for the biophysical, biochemical, and cellular characterization of the resulting protein degraders.

Introduction

PROTACs are heterobifunctional molecules that offer a revolutionary approach to therapeutic intervention by inducing the degradation of specific proteins of interest (POIs).[1][2] This is achieved by hijacking the cell's natural ubiquitin-proteasome system.[2] A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase (such as von Hippel-Lindau (VHL) or Cereblon), and a linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]

The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent inhibitory activity against a range of protein targets, particularly protein kinases.[4][5] this compound represents a valuable starting fragment for fragment-based drug discovery (FBDD) and the development of novel PROTACs. The bromine atom provides a convenient handle for synthetic elaboration into a linker, while the isopropyl group can contribute to target engagement and favorable physicochemical properties.

For the purpose of these application notes, we will consider a hypothetical scenario where this compound has been identified as a fragment that binds to a hypothetical protein kinase, "Kinase-X". This will allow for the presentation of detailed experimental protocols and data in a relevant context.

I. Synthesis of this compound

A plausible synthetic route for this compound can be adapted from known procedures for the synthesis of related indazole derivatives. The following protocol is a representative example.

Protocol 1: Synthesis of this compound

Materials:

  • 5-Bromo-1H-indazole

  • Isopropyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Bromo-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add isopropyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

II. PROTAC Synthesis and Characterization

Once synthesized, this compound can be incorporated into a PROTAC molecule. This typically involves a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to attach a linker to the bromine position. The other end of the linker is then conjugated to an E3 ligase ligand (e.g., a VHL or Cereblon ligand).

Diagram 1: General PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (e.g., Kinase-X) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (this compound based) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Synth_Frag Synthesize Fragment (this compound) Synth_PROTAC Synthesize PROTAC (KX-PROTAC-1) Synth_Frag->Synth_PROTAC Purify Purify and Characterize (NMR, MS, HPLC) Synth_PROTAC->Purify Binding Binary Binding Assays (SPR, ITC) Purify->Binding Ternary Ternary Complex Formation (TR-FRET, AlphaLISA) Binding->Ternary Degradation Degradation Assays (Western Blot, HiBiT) Ternary->Degradation Functional Functional Assays (Cell Viability, Target Engagement) Degradation->Functional KinaseX_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase-X Pathway cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes Apoptosis Apoptosis Substrate->Apoptosis Inhibits PROTAC KX-PROTAC-1 PROTAC->KinaseX Degrades

References

Application Notes: Synthesis of PROTACs from 5-Bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POI).[1][2] These heterobifunctional molecules consist of three main components: a ligand that binds to the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] By inducing the formation of a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][3]

This application note provides a detailed protocol for the synthesis of a model PROTAC using 5-Bromo-1-isopropyl-1H-indazole as a precursor for the warhead ligand. The bromo-functional group serves as a versatile chemical handle for the attachment of a linker via common cross-coupling reactions. The outlined procedures are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel protein degraders. The protocols detail a representative multi-step synthesis, including linker attachment to the indazole core, functional group manipulation, and final conjugation to an E3 ligase ligand.

PROTAC Mechanism of Action

The fundamental mechanism of PROTACs involves hijacking the UPS. The PROTAC molecule acts as a bridge, bringing a target protein and an E3 ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the proteasome, while the PROTAC molecule can be recycled to engage another target protein.[2][6]

PROTAC_MoA cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex PROTAC PROTAC Molecule PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary->PROTAC Recycled Ub Ubiquitin Ternary->Ub Ubiquitination PolyUb Polyubiquitinated POI Ternary->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Overall Synthetic Strategy

The synthesis of the target PROTAC from this compound is accomplished through a modular, multi-step sequence. This strategy allows for flexibility in linker design and the choice of E3 ligase ligand.

  • Step 1: Linker Installation: A bifunctional linker, containing a boronic acid pinacol ester (Bpin) at one end and a Boc-protected amine at the other, is coupled to the this compound warhead via a Suzuki cross-coupling reaction.

  • Step 2: Linker Deprotection: The tert-Butyloxycarbonyl (Boc) protecting group on the terminal amine of the linker is removed under acidic conditions to prepare for the final coupling step.

  • Step 3: E3 Ligase Ligand Conjugation: The free amine of the warhead-linker intermediate is coupled to the carboxylic acid of a pomalidomide-derived E3 ligase ligand (recruiting the Cereblon [CRBN] E3 ligase) using a peptide coupling reagent like HATU.[7]

Synthesis_Workflow Start This compound (Warhead Precursor) Intermediate1 Warhead-Linker-NH-Boc Start->Intermediate1 Protocol 1: Suzuki Coupling Linker Boc-NH-Linker-Bpin Linker->Intermediate1 Intermediate2 Warhead-Linker-NH2 Intermediate1->Intermediate2 Protocol 2: Boc Deprotection Final_PROTAC Final PROTAC (Warhead-Linker-E3 Ligand) Intermediate2->Final_PROTAC Protocol 3: Amide Coupling E3_Ligand Pomalidomide-COOH (E3 Ligand) E3_Ligand->Final_PROTAC

Caption: Experimental workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (2-(2-(5-(1-isopropyl-1H-indazol-5-yl)ethoxy)ethoxy)ethyl)carbamate (Warhead-Linker-NH-Boc)

This protocol describes the palladium-catalyzed Suzuki coupling of the bromo-indazole warhead with a commercially available PEG-based linker.

Materials and Reagents:

  • This compound

  • tert-butyl (2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethoxy)ethoxy)ethyl)carbamate (Boc-PEG2-Bpin linker)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), Boc-PEG2-Bpin linker (1.2 eq), and Na₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

ParameterValue
Reactant Scale 253 mg (1.0 mmol)
Product Yield 365 mg (approx.)
Yield (%) ~82%
Purity (LC-MS) >95%
Appearance Off-white solid
Protocol 2: Synthesis of 2-(2-(5-(1-isopropyl-1H-indazol-5-yl)ethoxy)ethoxy)ethan-1-amine (Warhead-Linker-NH₂)

This protocol details the removal of the Boc protecting group to expose the primary amine for the final conjugation step.

Materials and Reagents:

  • Warhead-Linker-NH-Boc (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Warhead-Linker-NH-Boc intermediate (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 eq, typically 20-50% v/v in DCM) to the solution.

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with a saturated NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which is often used directly in the next step without further purification.

ParameterValue
Reactant Scale 365 mg (0.82 mmol)
Product Yield 280 mg (approx.)
Yield (%) ~99% (quantitative)
Purity (LC-MS) >95%
Appearance Colorless oil
Protocol 3: Synthesis of Final PROTAC via Amide Coupling

This final step connects the warhead-linker fragment to a pomalidomide derivative, a common CRBN E3 ligase ligand.

Materials and Reagents:

  • Warhead-Linker-NH₂ (from Protocol 2)

  • 2-(2,6-dioxopiperidin-3-yl)-4-carboxyisoindoline-1,3-dione (Pomalidomide-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of Pomalidomide-acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the Warhead-Linker-NH₂ (1.05 eq) in anhydrous DMF to the activated mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x) to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) to obtain the final PROTAC.

ParameterValue
Reactant Scale 260 mg (0.82 mmol)
Final Product Yield 355 mg (approx.)
Yield (%) ~65%
Purity (HPLC) >98%
Appearance White to off-white powder
Final MW 669.74 g/mol

Application in a Biological Context

The synthesized PROTAC is now ready for biological evaluation. A primary experiment would be to treat cancer cells expressing the target protein of the indazole warhead with the PROTAC and measure the degradation of the target via Western Blot. The goal is to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. The indazole warhead could hypothetically target a protein kinase involved in a cancer signaling pathway.

Signaling_Pathway Receptor Growth Factor Receptor KinaseX Target Kinase 'X' (Indazole Target) Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes PROTAC Synthesized PROTAC PROTAC->KinaseX Induces Degradation

Caption: Hypothetical kinase signaling pathway targeted by the PROTAC.

References

Application of 5-Bromo-1-isopropyl-1H-indazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-isopropyl-1H-indazole is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors. The indazole scaffold serves as a privileged structure, capable of interacting with the ATP-binding site of a wide array of protein kinases. The strategic placement of a bromine atom at the 5-position and an isopropyl group at the 1-position offers unique opportunities for synthetic elaboration and modulation of pharmacological properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel therapeutic agents.

The indazole core is a bioisostere of the purine nucleus of ATP, enabling compounds derived from it to act as competitive inhibitors of kinase activity. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further complexity through various cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The N1-isopropyl group can influence the compound's solubility, metabolic stability, and interaction with the target protein.

Key Applications in Medicinal Chemistry

Derivatives of this compound have been investigated as inhibitors of various protein kinases implicated in oncology and other diseases. The core structure is a key component in the design of compounds targeting signaling pathways that are often dysregulated in cancer.

Kinase Inhibitor Development

The primary application of this compound in medicinal chemistry is as a foundational scaffold for the synthesis of potent and selective kinase inhibitors. The general strategy involves the functionalization of the indazole core to optimize interactions with the ATP-binding pocket of the target kinase.

Workflow for Kinase Inhibitor Discovery using this compound

G cluster_0 Scaffold Preparation cluster_1 Lead Generation cluster_2 Biological Evaluation cluster_3 Lead Optimization start 5-Bromo-1H-indazole alkylation N-Isopropylation start->alkylation scaffold This compound alkylation->scaffold diversification Diversification (e.g., Suzuki, Buchwald-Hartwig coupling at C5) scaffold->diversification library Compound Library Synthesis diversification->library biochemical_assay Biochemical Kinase Assays (IC50 determination) library->biochemical_assay cellular_assay Cell-based Assays (e.g., proliferation, apoptosis) biochemical_assay->cellular_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cellular_assay->sar_analysis adme_profiling ADME/Tox Profiling cellular_assay->adme_profiling lead_optimization Lead Optimization sar_analysis->lead_optimization adme_profiling->lead_optimization lead_optimization->scaffold Iterative Design

Figure 1. General workflow for kinase inhibitor discovery.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the core scaffold and its subsequent evaluation in relevant biological assays.

Protocol 1: Synthesis of this compound

This protocol describes the N-isopropylation of 5-bromo-1H-indazole.

Materials:

  • 5-Bromo-1H-indazole

  • 2-Iodopropane (or Isopropyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add 2-iodopropane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Suzuki Cross-Coupling for C5-Arylation

This protocol describes a general procedure for the diversification of the this compound scaffold via a Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert atmosphere.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the C5-arylated product.

Protocol 3: Biochemical Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In the wells of the assay plate, add the test compound dilutions.

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified duration (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Context: Kinase Inhibition

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition Mechanism ATP ATP Kinase Protein Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Protein Substrate->Kinase Downstream Downstream PhosphoSubstrate->Downstream Downstream Signaling Inhibitor This compound Derivative Inhibitor->Kinase Competitive Binding to ATP Site CellularResponse Cellular Response (e.g., Proliferation, Survival) Inhibitor->CellularResponse Blocks Downstream->CellularResponse Leads to

Figure 2. Mechanism of kinase inhibition.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following table provides representative data for structurally related indazole-based kinase inhibitors to illustrate the potential potency that can be achieved through derivatization of the core scaffold.

Compound ID Target Kinase IC₅₀ (nM) Reference
AxitinibVEGFR20.2[1]
PazopanibVEGFR230[2]
CFI-400945PLK42.8[3]
Indazole Analog 1JNK312[4]
Indazole Analog 2Pim-1<1[2]

Note: The data presented is for comparative purposes and was obtained under various experimental conditions.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel kinase inhibitors. Its strategic functionalization allows for the fine-tuning of inhibitory activity and pharmacokinetic properties. The protocols and application notes provided herein offer a framework for researchers to synthesize, diversify, and evaluate compounds derived from this promising building block in the pursuit of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling. The continued exploration of the chemical space around this indazole core holds significant potential for the discovery of next-generation targeted therapies.

References

5-Bromo-1-isopropyl-1H-indazole: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the various functionalized indazoles, 5-Bromo-1-isopropyl-1H-indazole has emerged as a particularly valuable building block for the synthesis of novel therapeutics. Its unique structural features, including the bromine atom at the 5-position and the isopropyl group at the N-1 position, offer versatile handles for chemical modification, enabling the exploration of diverse chemical spaces and the development of potent and selective drug candidates.

This document provides detailed application notes and experimental protocols for utilizing this compound in drug discovery, with a focus on its application in the development of kinase inhibitors and agents targeting neurological disorders.

Data Presentation: A Hub for Kinase Inhibition

Derivatives of this compound are of significant interest as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[1] The indazole core can act as a bioisostere of the purine ring of ATP, enabling competitive inhibition at the kinase active site. The N-1 isopropyl group can provide advantageous steric and electronic properties, while the C-5 bromine atom serves as a crucial point for introducing further complexity and targeting specific interactions within the ATP-binding pocket through cross-coupling reactions.

While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, the broader class of 5-bromo-indazole derivatives has demonstrated potent inhibitory activity against several key kinase targets. This data provides a strong rationale for the use of the 1-isopropyl analogue as a starting point for the design of novel kinase inhibitors.

Compound Class Target Kinase(s) Reported IC50 Range (nM) Therapeutic Area
5-Substituted IndazolesGSK-3, ROCK-1, ROCK-2, JAK2, Cdc7Not specifiedMultiple
1H-Indazole DerivativesFGFR1-3800 - 90,000Cancer
3-Aminoindazole DerivativesALK12Cancer
1H-Indazole DerivativesEGFR (L858R/T790M)70Cancer

Table 1: Representative Kinase Inhibitory Activities of Indazole Derivatives.

Experimental Protocols: Synthesizing the Future of Medicine

The following protocols provide detailed methodologies for the synthesis of the this compound building block and its subsequent elaboration into potential drug candidates using common and robust chemical transformations.

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of 5-bromo-1H-indazole to introduce the isopropyl group at the N-1 position. Achieving regioselectivity for the N-1 position is crucial and can be influenced by the choice of base and solvent.[2]

Materials:

  • 5-bromo-1H-indazole

  • Isopropyl iodide or 2-bromopropane

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add isopropyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Note: The ratio of N-1 to N-2 alkylation can be influenced by the reaction conditions. Using NaH in THF has been shown to favor N-1 alkylation for some indazole substrates.[3]

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The bromine atom at the 5-position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%), and the base (e.g., K₂CO₃) (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent (e.g., dimethoxyethane) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 5-position, a key transformation for modulating the pharmacological properties of the resulting compounds.

Materials:

  • This compound

  • Primary or secondary amine (1.2-2.0 eq)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the palladium source, the phosphine ligand, and the base under an inert atmosphere.

  • Add the anhydrous solvent, followed by the amine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Path to Discovery

Understanding the synthetic strategies and biological pathways is crucial for efficient drug discovery. The following diagrams, generated using Graphviz, illustrate key workflows and a representative signaling pathway relevant to the application of this compound.

G cluster_synthesis Synthesis Workflow 5-Bromo-1H-indazole 5-Bromo-1H-indazole N-Alkylation N-Alkylation 5-Bromo-1H-indazole->N-Alkylation This compound This compound N-Alkylation->this compound Cross-Coupling Cross-Coupling This compound->Cross-Coupling Drug Candidate Drug Candidate Cross-Coupling->Drug Candidate

Caption: Synthetic workflow for drug candidates from 5-Bromo-1H-indazole.

G cluster_pathway Generic Kinase Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Kinase Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Indazole-based Inhibitor Indazole-based Inhibitor Indazole-based Inhibitor->Receptor Tyrosine Kinase (RTK) Indazole-based Inhibitor->Kinase Cascade (e.g., RAS-RAF-MEK-ERK)

Caption: Inhibition of a generic kinase signaling pathway by an indazole-based inhibitor.

Applications in Neurological Disorders

Beyond oncology, the indazole scaffold is a promising starting point for the development of therapeutics for neurological disorders.[4] Indazole derivatives have been investigated as inhibitors of enzymes such as Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in the pathophysiology of Alzheimer's and Parkinson's disease, respectively.[4] The ability to readily functionalize the this compound core allows for the fine-tuning of properties such as blood-brain barrier permeability, a critical factor for CNS-targeted drugs.

Conclusion

This compound represents a highly versatile and valuable building block in the modern drug discovery toolbox. Its amenability to a wide range of chemical transformations, coupled with the proven biological activity of the indazole scaffold, makes it an attractive starting point for the synthesis of novel kinase inhibitors and other targeted therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this promising molecule in their own drug discovery programs.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, making it a cornerstone in medicinal chemistry and drug discovery. The functionalization of the indazole core, particularly at the 5-position, allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a robust strategy for the arylation of 5-bromoindazoles. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 5-Bromo-1-isopropyl-1H-indazole with various arylboronic acids, a key transformation for the synthesis of diverse libraries of 1-isopropyl-5-aryl-1H-indazoles. These compounds are of significant interest as they are analogues of molecules with a wide range of biological activities, including their roles as kinase inhibitors and receptor modulators.[1]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound (typically an arylboronic acid). The reaction proceeds through a catalytic cycle that consists of three primary steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. A base is essential for the transmetalation step. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity of the desired product.

Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of N-Alkyl-5-bromoindazoles

While specific data for this compound is not extensively available in the literature, studies on the closely related 5-bromo-1-ethyl-1H-indazole provide valuable insights into optimal reaction conditions. The following table summarizes the findings from a catalyst screening for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, which can serve as a strong starting point for optimizing the reaction with the isopropyl analogue.[1]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃Dimethoxyethane801845
2Pd(PPh₃)₂Cl₂ (5)K₂CO₃Dimethoxyethane801852
3Pd(PCy₃)₂ (5)K₂CO₃Dimethoxyethane801868
4Pd(dppf)Cl₂ (5) K₂CO₃ Dimethoxyethane 80 2 95

Data adapted from a study on the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole.[1]

The data clearly indicates that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is the most effective catalyst for this transformation, affording a high yield in a significantly shorter reaction time.[1]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with arylboronic acids. These protocols are based on established procedures for similar N-alkylated 5-bromoindazoles and should be optimized for specific substrates and scales.[1][2]

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous dimethoxyethane (DME) or a mixture of 1,4-dioxane and water (e.g., 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle or oil bath

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (3 mol%).

  • Add anhydrous dimethoxyethane via syringe.

  • Stir the reaction mixture at 80 °C under an inert atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-isopropyl-5-aryl-1H-indazole product.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid optimization and library synthesis, microwave-assisted Suzuki coupling can be employed.

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), cesium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Add a suitable solvent such as ethanol or a dioxane/water mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).

  • After cooling, work up the reaction mixture as described in Protocol 1 (steps 6-9).

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X      L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R_Pd_R1 R-Pd(II)-R'      L2 Transmetalation->R_Pd_R1 Reductive_Elimination Reductive Elimination R_Pd_R1->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product Ar_Br This compound Ar_Br->Oxidative_Addition Ar_BOH2 Arylboronic Acid + Base Ar_BOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Combine: This compound, Arylboronic Acid, Base, Catalyst Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat to 80°C with Stirring Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Dilute and Filter through Celite Cool->Filter Extract Aqueous Wash and Extraction Filter->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Chroma Column Chromatography Dry->Chroma Product Pure 1-isopropyl-5-aryl-1H-indazole Chroma->Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the Derivatization of 5-Bromo-1-isopropyl-1H-indazole for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and derivatization of 5-Bromo-1-isopropyl-1H-indazole, a key scaffold for structure-activity relationship (SAR) studies. The indazole core is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This document outlines detailed protocols for the synthesis of the starting material and its subsequent functionalization at the C5-position via Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, two powerful methods for generating molecular diversity.

Synthesis of this compound

The synthesis of the target scaffold, this compound, is achieved through the N-alkylation of commercially available 5-bromo-1H-indazole. The regioselectivity of this reaction can be influenced by the choice of base and solvent, often yielding a mixture of N1 and N2 isomers. The following protocol is optimized for the preferential formation of the N1-isopropyl isomer.

Experimental Protocol: N-isopropylation of 5-bromo-1H-indazole

Materials:

  • 5-bromo-1H-indazole

  • 2-iodopropane (isopropyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 2-iodopropane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers and afford the desired this compound.

N_isopropylation_workflow start Start reagents 5-bromo-1H-indazole Anhydrous THF start->reagents na_addition Add NaH at 0 °C reagents->na_addition stir_rt Stir at RT na_addition->stir_rt ipro_addition Add 2-iodopropane at 0 °C stir_rt->ipro_addition reaction Stir at RT for 16-24h ipro_addition->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Silica Gel Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the N-isopropylation of 5-bromo-1H-indazole.

Derivatization of this compound for SAR Studies

The bromine atom at the C5-position serves as a versatile handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core to establish structure-activity relationships.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This reaction is instrumental in synthesizing biaryl and heteroaryl derivatives.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-1-isopropyl-1H-indazole derivative.

Suzuki_workflow start Start reagents This compound Boronic Acid Pd(dppf)Cl₂ Base (K₂CO₃) start->reagents solvent Add degassed Dioxane/Water reagents->solvent reaction Heat at 80-100 °C solvent->reaction workup Aqueous Workup reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Silica Gel Chromatography extraction->purification product 5-Aryl-1-isopropyl-1H-indazole purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines, which are common motifs in bioactive molecules. This reaction allows for the introduction of a diverse range of primary and secondary amines at the C5-position.

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., RuPhos Pd G3 or BrettPhos Pd G3) (0.02 - 0.05 eq)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.0 eq)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the palladium precatalyst (0.02 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-amino-1-isopropyl-1H-indazole derivative.

Buchwald_Hartwig_workflow start Start reagents This compound Amine Pd Precatalyst Base (NaOtBu) start->reagents solvent Add anhydrous Toluene reagents->solvent reaction Heat at 80-110 °C solvent->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Silica Gel Chromatography extraction->purification product 5-Amino-1-isopropyl-1H-indazole purification->product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Structure-Activity Relationship (SAR) Studies

The derivatization of the this compound scaffold allows for the systematic investigation of how different substituents at the C5-position influence biological activity. A prime example of such studies on a related scaffold involves the modulation of the cannabinoid 1 (CB1) receptor. The following data, adapted from a study on halogenated indazole synthetic cannabinoid receptor agonists, illustrates the impact of C5-substituents on receptor potency.[1]

Data Presentation: In Vitro CB1 Receptor Activity of 5-Substituted Indazole Analogs
Compound IDC5-SubstituentN1-SubstituentC3-Carboxamide MoietyCB1 EC₅₀ (nM)[1]
1 -HButylMDMB8.90
2 -FButylMDMB5.75
3 -ClButylMDMB10.6
4 -BrButylMDMB42.4
5 -HButylADB11.5
6 -FButylADB18.3
7 -ClButylADB30.1
8 -BrButylADB12.5
9 -HPent-4-enylMDMB17.9
10 -BrPent-4-enylMDMB45.2

MDMB = methyl 3,3-dimethyl-2-yl-butanoate; ADB = 1-amino-3,3-dimethyl-1-oxobutan-2-yl

SAR Analysis:

The data presented in the table reveals key structure-activity relationships for this class of compounds as CB1 receptor agonists. For the MDMB series (compounds 1-4), the introduction of a fluorine atom at the C5-position (compound 2) resulted in a slight increase in potency compared to the unsubstituted analog (compound 1).[1] Conversely, substitution with larger halogens, chlorine (compound 3) and bromine (compound 4), led to a decrease in potency.[1] A similar trend is observed in the ADB series (compounds 5-8), where the 5-bromo analog (compound 8) retained good potency.[1] These findings suggest that the size and electronics of the substituent at the C5-position play a crucial role in the interaction with the CB1 receptor.

Signaling Pathway Context: Cannabinoid Receptor 1 (CB1)

The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Understanding this pathway is crucial for interpreting the downstream effects of the synthesized indazole derivatives.

CB1_signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Indazole Agonist Ligand->CB1 Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified CB1 receptor signaling pathway.

Conclusion

The this compound scaffold provides a valuable starting point for the development of novel bioactive compounds. The synthetic protocols outlined herein for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination offer robust and versatile methods for generating diverse libraries of derivatives for SAR studies. The provided SAR data on related indazole analogs as CB1 receptor modulators highlights the importance of systematic derivatization in understanding and optimizing the biological activity of this privileged heterocyclic core.

References

Application Notes and Protocols: 5-Bromo-1-isopropyl-1H-indazole in the Synthesis of Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes describe a proposed synthetic route and a hypothetical application of 5-Bromo-1-isopropyl-1H-indazole in organic electronics. This is based on established chemical principles and the known properties of related indazole derivatives, as direct literature for this specific application is not currently available.

Introduction

Indazole derivatives are a class of heterocyclic compounds that have garnered significant interest not only in medicinal chemistry but also in materials science.[1][2] Their rigid, aromatic structure and tunable electronic properties make them promising candidates for use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs). The introduction of an N-alkyl group, such as an isopropyl group, can enhance solubility and influence the solid-state packing of the molecules, which are critical parameters for device performance. The bromo-substituent at the 5-position provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, high-performance organic electronic materials.

This document outlines a proposed synthesis for this compound and its potential application as a building block for a host material in a phosphorescent OLED (PhOLED).

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via the N-alkylation of 5-bromo-1H-indazole. Regioselectivity (N1 vs. N2 alkylation) is a key challenge in the alkylation of indazoles.[3][4] Several methods have been developed to achieve selective N1-alkylation.[4][5][6] Below are two potential protocols.

Method 1: N1-Alkylation using Isopropyl Tosylate

This method is adapted from protocols for the N1-alkylation of similar indazole derivatives using alkyl tosylates, which has been shown to give high yields of the N1-isomer.[3][7]

Experimental Protocol:

  • To a solution of 5-bromo-1H-indazole (1.0 equiv.) in anhydrous dioxane (0.12 M), add cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Add isopropyl tosylate (1.5 equiv.) to the mixture.

  • Heat the resulting mixture to 90 °C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is another effective method for the N-alkylation of indazoles, often favoring the N1-isomer depending on the substrate and reaction conditions.[7]

Experimental Protocol:

  • Dissolve 5-bromo-1H-indazole (1.0 equiv.), triphenylphosphine (PPh₃, 2.0 equiv.), and isopropanol (2.3 equiv.) in anhydrous tetrahydrofuran (THF) (0.36 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv.) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 10 minutes.

  • Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC/LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Table 1: Hypothetical Reaction Data for the Synthesis of this compound

ParameterMethod 1 (Tosylate)Method 2 (Mitsunobu)
Starting Material 5-bromo-1H-indazole5-bromo-1H-indazole
Reagents Isopropyl tosylate, Cs₂CO₃Isopropanol, PPh₃, DEAD
Solvent DioxaneTHF
Temperature 90 °C0 °C to 50 °C
Reaction Time 2-4 hours2 hours
Hypothetical Yield >90% (N1 isomer)70-85% (N1 isomer)
Purification Column ChromatographyColumn Chromatography

Diagram 1: Synthetic Pathway to this compound

G cluster_method2 indazole 5-bromo-1H-indazole product This compound indazole->product Method 1 >90% reagents1 Isopropyl Tosylate, Cs₂CO₃, Dioxane, 90°C reagents2 Isopropanol, PPh₃, DEAD, THF, 0-50°C indazole_dummy->product_dummy Method 2 70-85%

Caption: Proposed synthetic routes to this compound.

Application in Organic Electronics: A Host Material for PhOLEDs

This compound can serve as a key intermediate for synthesizing host materials for PhOLEDs. The bromo-substituent allows for the introduction of charge-transporting moieties via Suzuki or Buchwald-Hartwig cross-coupling reactions. For this hypothetical application, we propose the synthesis of Cz-Ind , a material where two carbazole units are attached to the indazole core. Carbazole is a well-known hole-transporting moiety.

Diagram 2: Synthesis of a Hypothetical Host Material (Cz-Ind)

G start This compound product Cz-Ind (Host Material) start->product Suzuki Coupling reagents Carbazole-9-boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O

Caption: Proposed synthesis of a carbazole-functionalized indazole host material.

Fabrication of a Hypothetical PhOLED Device

A multi-layer OLED device can be fabricated using thermal evaporation to evaluate the performance of the synthesized Cz-Ind as a host material for a green phosphorescent emitter, such as fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃).

Experimental Protocol: OLED Fabrication

  • Substrate Cleaning:

    • Sonicate indium tin oxide (ITO) coated glass substrates sequentially in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates in an oven at 120 °C for 30 minutes.

    • Treat the substrates with UV-ozone for 15 minutes immediately before loading into the evaporation chamber.

  • Thermal Evaporation:

    • Deposit the following layers sequentially onto the ITO substrate in a high-vacuum chamber (< 10⁻⁶ Torr).

    • Hole Injection Layer (HIL): 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).

    • Hole Transport Layer (HTL): 30 nm of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).

    • Emissive Layer (EML): 20 nm of Cz-Ind doped with 10 wt% Ir(ppy)₃.

    • Electron Transport Layer (ETL): 40 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃).

    • Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).

    • Cathode: 100 nm of Aluminum (Al).

  • Encapsulation:

    • Encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Diagram 3: OLED Device Architecture Workflow

G sub ITO Substrate hil HIL (TAPC, 10 nm) sub->hil htl HTL (NPB, 30 nm) hil->htl eml EML (Cz-Ind:Ir(ppy)₃, 20 nm) htl->eml etl ETL (Alq₃, 40 nm) eml->etl eil EIL (LiF, 1 nm) etl->eil cat Cathode (Al, 100 nm) eil->cat

Caption: Layered architecture of the proposed PhOLED device.

Table 2: Hypothetical Performance Data of the Cz-Ind based PhOLED

ParameterExpected Value
Turn-on Voltage 3.5 V
Maximum Luminance > 10,000 cd/m²
Maximum Current Efficiency 45 cd/A
Maximum Power Efficiency 40 lm/W
Maximum External Quantum Efficiency (EQE) 15%
Emission Peak ~515 nm (Green)
CIE Coordinates (x, y) (0.32, 0.61)

Note: The performance data presented in Table 2 is hypothetical and based on typical values for similar carbazole-based host materials in green PhOLEDs. Actual performance would need to be determined experimentally.

Conclusion

This compound represents a versatile building block for the synthesis of advanced materials for organic electronics. Its synthesis can be achieved through established N-alkylation protocols. The bromo-functionality allows for further elaboration into complex molecules with tailored properties for applications such as host materials in high-efficiency PhOLEDs. The protocols and data presented herein provide a foundational guide for researchers interested in exploring the potential of novel indazole derivatives in the field of organic electronics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-isopropyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for the synthesis of this compound is the N-alkylation of 5-bromo-1H-indazole with an isopropylating agent, such as isopropyl bromide or isopropyl iodide, in the presence of a base.

Q2: I am observing two major products in my reaction mixture. What is the likely identity of the second product?

A2: The formation of two products is a common issue in the N-alkylation of indazoles. The indazole ring has two nucleophilic nitrogen atoms (N1 and N2). Therefore, the reaction can yield a mixture of the desired N1-alkylated product (this compound) and the isomeric N2-alkylated byproduct (5-bromo-2-isopropyl-2H-indazole).[1]

Q3: How can I confirm the identity of the N1 and N2 isomers?

A3: The N1 and N2 isomers can be distinguished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the proton at the C3 position of the indazole ring is typically more deshielded in the 2H-indazole isomer compared to the 1H-indazole isomer. For a definitive assignment, Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can be employed to observe the correlation between the protons of the isopropyl group and the carbons of the indazole ring.

Q4: Are there alternative methods for the synthesis of this compound?

A4: Yes, alternative methods include the Mitsunobu reaction, which utilizes isopropyl alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). However, the Mitsunobu reaction often favors the formation of the N2-isomer. Another approach involves the synthesis of the indazole ring from precursors already containing the isopropyl group.

Troubleshooting Guide: Byproduct Formation

Issue: Formation of a Mixture of N1 and N2 Isomers

The most significant challenge in the synthesis of this compound is controlling the regioselectivity of the N-alkylation to favor the desired N1 isomer over the N2 isomer. The ratio of these products is highly dependent on the reaction conditions.

Factors Influencing N1 vs. N2 Selectivity:

  • Base and Solvent System: The choice of base and solvent plays a crucial role. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation. Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to a mixture of N1 and N2 isomers.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Conditions that allow for thermodynamic equilibration tend to favor the formation of the more stable N1-substituted product. Kinetically controlled reactions, on the other hand, may favor the N2-isomer.

  • Reaction Temperature: Temperature can influence the N1/N2 ratio. Higher temperatures may promote equilibration towards the thermodynamically more stable N1 isomer.

Strategies to Minimize the N2-isopropyl Byproduct:
StrategyRecommendationExpected Outcome
Choice of Base and Solvent Use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic, non-polar solvent such as tetrahydrofuran (THF).Increased formation of the desired this compound (N1 isomer).
Reaction Conditions Employ conditions that favor thermodynamic control. This may involve using a higher reaction temperature or a longer reaction time to allow for the equilibration of the initially formed products to the more stable N1 isomer.Higher ratio of N1 to N2 isomer in the final product mixture.
Purification If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel or by recrystallization from a mixed solvent system (e.g., tetrahydrofuran/water or acetone/water).Isolation of the pure this compound.

Experimental Protocols

General Protocol for N1-Alkylation of 5-Bromo-1H-indazole

Materials:

  • 5-Bromo-1H-indazole

  • Isopropyl bromide or iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1.0 equivalent).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the isopropylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating may be required.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Visualizations

Byproduct_Formation 5-Bromo-1H-indazole 5-Bromo-1H-indazole Reaction N-Alkylation 5-Bromo-1H-indazole->Reaction Isopropyl_Halide Isopropyl Halide Isopropyl_Halide->Reaction Base Base Base->Reaction Product_Mixture Product Mixture Reaction->Product_Mixture Desired_Product This compound (N1 Isomer) Product_Mixture->Desired_Product Major Product (Thermodynamic Control) Byproduct 5-Bromo-2-isopropyl-2H-indazole (N2 Isomer) Product_Mixture->Byproduct Side Product (Kinetic Control) Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction N-Alkylation of 5-Bromo-1H-indazole Start->Reaction Analysis Analyze Product Mixture (e.g., NMR, LC-MS) Reaction->Analysis Check_Purity Desired Product Purity? Analysis->Check_Purity High_Purity High Purity of N1 Isomer Check_Purity->High_Purity Yes Low_Purity Mixture of N1 and N2 Isomers Check_Purity->Low_Purity No End Pure Product High_Purity->End Optimize Optimize Reaction Conditions: - Base (e.g., NaH) - Solvent (e.g., THF) - Temperature Low_Purity->Optimize Purify Purification: - Column Chromatography - Recrystallization Low_Purity->Purify Optimize->Reaction Re-run Synthesis Purify->End

References

Technical Support Center: Purification of 5-Bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the purification of 5-Bromo-1-isopropyl-1H-indazole from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary and most effective methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is typically used for the initial purification to separate the product from significant impurities, while recrystallization is an excellent subsequent step to achieve high purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities in your sample will largely depend on the synthetic route employed. However, common impurities can include:

  • Unreacted Starting Materials: Such as 5-bromo-1H-indazole and an isopropylating agent.

  • Regioisomers: Isopropylation of 5-bromo-1H-indazole can potentially occur at different nitrogen atoms, leading to the formation of isomeric byproducts.

  • Di-alkylation Products: Over-reaction with the isopropylating agent can result in the formation of di-isopropylated species.

  • Residual Solvents and Reagents: Solvents used in the reaction and any excess reagents or catalysts may be present.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Product from Impurities Inappropriate solvent system (eluent).Column overloading.Irregular column packing.Optimize the solvent system: Use TLC to test various solvent mixtures (e.g., different ratios of ethyl acetate in hexanes) to achieve good separation (Rf of the product around 0.3-0.4).Reduce sample load: Use a larger column or decrease the amount of crude material loaded.Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly or Too Slowly The solvent system is too polar or not polar enough.Adjust eluent polarity: If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate). If it elutes too slowly (low Rf), increase the polarity.
Streaking or Tailing of Spots on TLC/Column The compound is acidic or basic.The sample is too concentrated.Add a modifier to the eluent: For basic compounds like indazoles, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape.Dilute the sample: Ensure the sample is fully dissolved and not too concentrated when loading onto the column.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
No Crystal Formation Upon Cooling The solution is too dilute.The chosen solvent is too good a solvent at all temperatures.Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.Use an anti-solvent: Slowly add a solvent in which the compound is insoluble to the solution until it becomes cloudy, then gently heat until it is clear and allow to cool slowly.
Oily Precipitate Forms Instead of Crystals The compound's melting point is lower than the boiling point of the solvent.High concentration of impurities.Use a lower-boiling point solvent. Pre-purify the material: If the crude material is very impure, first purify it by column chromatography before attempting recrystallization.[1]
Low Recovery of Purified Product Too much solvent was used.The compound has significant solubility in the cold solvent.Premature crystallization during hot filtration.Use the minimum amount of hot solvent required to dissolve the compound.Cool the solution thoroughly in an ice bath to maximize crystal precipitation.Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crashing out.

Data Presentation

The following table summarizes representative data for the purification of similar bromo-indazole derivatives. Note that the optimal conditions and results for this compound may vary.

Compound Purification Method Eluent/Solvent Yield Purity Reference
5-Bromo-1H-indazoleFlash Column ChromatographyNot Specified54%Not Specified[2]
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylateColumn Chromatography20-30% Ethyl acetate in Hexane62%>98% (by NMR)[3]
5-Bromo-1H-indazol-3-amineRecrystallizationEthanol90%Not Specified[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized using TLC analysis first.

  • Preparation of the Column:

    • Select an appropriately sized glass column and securely clamp it in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 5% ethyl acetate in hexanes).

    • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.

    • Wash the column with the eluent until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation of the Product:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water) at its boiling point.

    • A good solvent will dissolve the compound when hot but not at room temperature or when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed.

    • To maximize the yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_start cluster_analysis cluster_purification cluster_check cluster_end crude_product Crude Reaction Mixture tlc_analysis TLC Analysis of Crude crude_product->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Significant Impurities recrystallization Recrystallization tlc_analysis->recrystallization Minor Impurities purity_check Purity Check (TLC, NMR, etc.) column_chromatography->purity_check recrystallization->purity_check pure_product Pure this compound purity_check->pure_product Purity >98% further_purification Further Purification Needed purity_check->further_purification Purity <98% further_purification->recrystallization

Caption: A workflow diagram for the purification of this compound.

Troubleshooting_Workflow cluster_problem cluster_diagnosis cluster_solution problem Purification Issue Encountered poor_separation Poor Separation? problem->poor_separation no_crystals No Crystals? problem->no_crystals low_yield Low Yield? problem->low_yield optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent Yes check_loading Check Sample Loading poor_separation->check_loading Yes concentrate_solution Concentrate Solution no_crystals->concentrate_solution Yes induce_crystallization Induce Crystallization no_crystals->induce_crystallization Yes minimize_solvent Minimize Hot Solvent low_yield->minimize_solvent Yes ensure_cooling Ensure Thorough Cooling low_yield->ensure_cooling Yes

Caption: A troubleshooting workflow for common purification issues.

References

Indazole Synthesis Regioselectivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions for controlling regioselectivity in indazole synthesis. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation of an indazole is resulting in a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?

A1: Achieving high N1 selectivity often involves creating conditions that favor the thermodynamically more stable product. The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][2][3] Here are some troubleshooting strategies:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a non-polar aprotic solvent is crucial. Using sodium hydride (NaH) in tetrahydrofuran (THF) is a widely reported and effective method for achieving high N1-selectivity.[1][2] This is often attributed to the formation of a sodium-coordinated intermediate that favors alkylation at the N1 position.

  • Steric Hindrance: Introducing a bulky substituent at the C3 position of the indazole ring can sterically hinder the N2 position, thus favoring alkylation at N1.[1][2]

  • Thermodynamic Control: Ensure your reaction conditions allow for thermodynamic equilibration. This might involve longer reaction times or slightly elevated temperatures, which can favor the formation of the more stable N1-alkylated product.[1][4]

Q2: I need to synthesize the N2-substituted indazole, but my current method consistently yields the N1 isomer. What changes should I make?

A2: To favor the formation of the N2-substituted product, you should consider strategies that either electronically bias the indazole nucleus or employ reaction conditions known to favor kinetic control.

  • Electronic Effects: The presence of an electron-withdrawing group (EWG), particularly at the C7 position (e.g., -NO₂, -CO₂Me), can significantly direct alkylation to the N2 position.[1][2][5]

  • Acidic Conditions: In contrast to basic conditions that often favor N1 alkylation, acidic conditions can promote N2-alkylation.[1]

  • Alternative Synthetic Routes: Instead of direct alkylation, consider synthetic routes that are inherently designed to produce 2H-indazoles. The Davis-Beirut reaction and the Cadogan-Sundberg cyclization are powerful methods for regioselectively synthesizing 2H-indazoles.[1][6]

Q3: My Cadogan-Sundberg cyclization for the synthesis of a 2H-indazole is giving low yields and requires high temperatures. How can I optimize this reaction?

A3: Traditional Cadogan-Sundberg cyclizations can indeed be harsh. Modern modifications have significantly improved the efficiency and substrate scope of this reaction.[1]

  • One-Pot Protocol: Employ a one-pot procedure that involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by an in-situ reductive cyclization. This avoids the need to isolate the intermediate imine, which can be unstable.[7][8]

  • Choice of Reducing Agent and Solvent: Tri-n-butylphosphine is an effective reducing agent for this transformation.[7] Using isopropanol (i-PrOH) as the solvent at a milder temperature of 80°C has been shown to provide moderate to excellent yields.[7]

  • Substrate Compatibility: Be mindful of your substrate. Steric hindrance on either the amine or the aldehyde can negatively impact yields. Also, substrates with acidic α-imino protons may not be compatible with the reaction conditions.[7]

Data Presentation

The following tables summarize the effect of various factors on the regioselectivity of indazole alkylation.

Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (using NaH in THF)

Substituent PositionSubstituent GroupN1:N2 Ratio
C3-C(CH₃)₃ (tert-butyl)>99 : <1
C3-COMe (acetyl)>99 : <1
C3-CH₂CO₂Me>99 : <1
C3-CONH₂>99 : <1
C7-NO₂<4 : >96
C7-CO₂Me<4 : >96

Table 2: Influence of Reaction Conditions on the Alkylation of 6-fluoro-1H-indazole

Alkylating AgentBase / SolventN1:N2 RatioTotal Yield (%)
4-methoxybenzyl chlorideK₂CO₃ / DMF55 : 4595
4-methoxybenzyl chlorideNaH / THF95 : 580

Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation of Indazoles

This protocol is optimized for achieving high regioselectivity for the N1 position under thermodynamic control.

Materials:

  • Substituted 1H-indazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., alkyl bromide, 1.2 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-indazole.

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the sodium hydride portion-wise.

  • Stirring: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. If the reaction is sluggish, it can be gently heated to 50 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]

Protocol 2: One-Pot Regioselective Synthesis of 2H-Indazoles via Cadogan-Sundberg Cyclization

This protocol describes a mild and efficient one-pot synthesis of 2H-indazoles.[7][8]

Materials:

  • ortho-nitrobenzaldehyde (1.0 eq)

  • Aniline or aliphatic amine (1.1 eq)

  • Isopropanol (i-PrOH)

  • Tri-n-butylphosphine (1.5 eq)

Procedure:

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde, the desired amine, and isopropanol.

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine to the reaction mixture.

  • Reaction Monitoring: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]

Visualizations

G cluster_start Starting Point cluster_n1 Pathway to N1-Substituted Indazole cluster_n2 Pathway to N2-Substituted Indazole start Poor N1/N2 Regioselectivity n1_conditions Use NaH in THF start->n1_conditions Goal: N1 Isomer n2_electronics Introduce C7 electron-withdrawing group start->n2_electronics Goal: N2 Isomer n1_sterics Introduce bulky C3 substituent n1_conditions->n1_sterics n1_product Desired N1-Substituted Indazole n1_conditions->n1_product n1_sterics->n1_product n2_product Desired N2-Substituted Indazole n2_electronics->n2_product n2_conditions Use acidic conditions (e.g., TfOH cat.) n2_conditions->n2_product n2_synthesis Consider Davis-Beirut or Cadogan-Sundberg Synthesis n2_synthesis->n2_product G cluster_workflow One-Pot Cadogan Reductive Cyclization Workflow start Start: o-nitrobenzaldehyde + amine condensation Condensation (i-PrOH, 80°C, 1-2h) start->condensation intermediate o-imino-nitrobenzene intermediate condensation->intermediate cyclization Reductive Cyclization (+ PBu3, 80°C, 12-24h) intermediate->cyclization workup Workup & Purification cyclization->workup end End: 2H-Indazole workup->end

References

Technical Support Center: Synthesis of 5-Bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of 5-Bromo-1-isopropyl-1H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in synthesizing this compound?

A1: The primary challenge is achieving regioselectivity during the N-alkylation of 5-Bromo-1H-indazole. The reaction can produce a mixture of two isomers: the desired N-1 alkylated product (this compound) and the undesired N-2 alkylated product (5-Bromo-2-isopropyl-2H-indazole).[1][2] The ratio of these products is highly dependent on the reaction conditions, and separating them can be difficult, leading to lower yields of the target compound.[2]

Q2: How do reaction conditions affect the N-1 vs. N-2 selectivity?

A2: The choice of base and solvent system is critical for controlling the regioselectivity.[3]

  • For N-1 Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) generally favor the formation of the N-1 isomer.[2][4] This is often attributed to the formation of a chelated intermediate with the sodium cation.[3][5] Cesium carbonate (Cs₂CO₃) in dioxane is also reported to be highly effective for selective N-1 alkylation.[3][5]

  • For N-2 Selectivity: While less common for this specific target, different conditions can favor the N-2 isomer. For instance, Mitsunobu reaction conditions (e.g., triphenylphosphine and DEAD/DIAD) often show a preference for N-2 alkylation.[2][4]

Q3: I am having trouble with the synthesis of the starting material, 5-Bromo-1H-indazole. What are the common synthetic routes?

A3: 5-Bromo-1H-indazole can be synthesized through several methods:

  • From 4-Bromo-2-methylaniline: This involves a diazotization and cyclization reaction. The aniline is treated with acetic anhydride, followed by potassium acetate and isoamyl nitrite to form the indazole ring. This method has been reported to produce high yields (around 94%).[6]

  • From 5-Bromo-2-fluorobenzaldehyde: This route involves a condensation reaction with hydrazine. The mixture is heated under reflux, and after workup and purification, yields the desired product.[7]

  • From 2-Bromo-1,3-dimethyl-4-nitrobenzene: This multi-step synthesis involves nitration followed by a diazotization ring closure. However, this method can have lower yields in the final step.[8]

Q4: What is the best method for purifying the final product?

A4: The most common purification methods for this compound and its precursor are flash column chromatography and crystallization.[4][7]

  • Flash Column Chromatography: This is effective for separating the N-1 and N-2 isomers, as well as removing other impurities. A typical eluent system is a gradient of ethyl acetate in hexane.[4][5]

  • Crystallization: If the crude product is relatively pure, crystallization is an excellent method for obtaining a high-purity final product. The key is to select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[9] Common solvents for screening include ethanol, isopropanol, ethyl acetate, and heptane.[6][9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Overall Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Mechanical loss during workup or purification.1. Monitor the reaction closely using TLC or LC-MS to ensure the starting material is fully consumed.[4] If the reaction stalls, consider increasing the temperature or reaction time. 2. Ensure anhydrous conditions, especially when using reactive bases like NaH.[4] Avoid excessively high temperatures. 3. Be meticulous during extraction and filtration steps. Ensure complete transfer of the product between vessels.
Poor N-1/N-2 Regioselectivity (Mixture of Isomers) 1. Suboptimal base/solvent combination. 2. Reaction temperature is too high, leading to loss of selectivity. 3. Use of a polar aprotic solvent like DMF, which can lead to mixtures of isomers.[1][3]1. For high N-1 selectivity, switch to the NaH/THF system.[2] Alternatively, use the Cs₂CO₃/Dioxane system with an alkyl tosylate.[3][5] 2. Perform the deprotonation step with NaH at 0 °C before adding the alkylating agent and running the reaction at room temperature or slightly elevated temperatures (e.g., 50 °C).[4] 3. Avoid DMF if a high N-1/N-2 ratio is critical; prefer THF or Dioxane.[3]
Formation of Multiple Unidentified Side Products 1. Presence of moisture or oxygen in the reaction. 2. The alkylating agent (e.g., 2-bromopropane) is old or impure. 3. The base is not fresh or is of low quality.1. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).[5] 2. Use a freshly opened or distilled bottle of the isopropylating agent. 3. Use a fresh batch of NaH (60% dispersion in mineral oil) and rinse with anhydrous hexane before use if necessary.
Difficulty in Product Purification 1. The N-1 and N-2 isomers are co-eluting during column chromatography. 2. The product "oils out" during crystallization instead of forming crystals.1. Optimize the chromatography conditions. Use a shallow solvent gradient (e.g., 0-20% Ethyl Acetate in Hexane) and high-quality silica gel. 2. This indicates the solution is cooling too quickly or is highly impure.[9] Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. If impurities are high, pre-purification by column chromatography is recommended.[9]

Quantitative Data Summary

The following tables summarize reaction conditions and corresponding yields for the N-alkylation of substituted indazoles, providing a basis for comparison and optimization.

Table 1: N-1 vs. N-2 Selectivity in the Isopropylation of Methyl 5-bromo-1H-indazole-3-carboxylate

Alkylating AgentBaseSolventTemp. (°C)N-1 Yield (%)N-2 Yield (%)N-1:N-2 RatioReference
Isopropyl IodideNaHDMFRT3846~1:1.2[1]

Table 2: Conditions Favoring High N-1 Selectivity for Alkylation of Substituted Indazoles

Indazole SubstrateAlkylating AgentBaseSolventTemp. (°C)N-1:N-2 RatioYield (%)Reference
3-COMe-1H-indazolen-pentyl bromideNaHTHFRT to 50>99:189[4]
3-tert-butyl-1H-indazolen-pentyl bromideNaHTHFRT to 50>99:191[4]
5-bromo-3-CO₂Me-1H-indazoleEthyl TosylateCs₂CO₃Dioxane90>99:1>90[4][5]
1H-indazole-3-carbonitrileIsobutyl BromideNaHTHF50>95:585[4]

Detailed Experimental Protocols

Protocol 1: Highly N-1 Selective Isopropylation using Sodium Hydride (NaH) in THF

This protocol is adapted from established methods favoring N-1 alkylation.[2][4]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole anion.

  • Alkylation: Add 2-bromopropane or isopropyl tosylate (1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to isolate the pure this compound.

Protocol 2: Synthesis of 5-Bromo-1H-indazole from 4-Bromo-2-methylaniline

This protocol is based on a high-yield procedure reported in the literature.[6]

  • Acetylation: In a flask, dissolve 4-bromo-2-methylaniline (1.0 equiv) in chloroform. Add acetic anhydride (1.1 equiv) while keeping the temperature below 40 °C. Stir for approximately 50 minutes.

  • Diazotization: To the solution, add potassium acetate (0.15 equiv) and isoamyl nitrite (1.5 equiv).

  • Cyclization: Heat the solution to reflux (approx. 68 °C) and maintain for 20 hours.

  • Workup: Cool the reaction to room temperature and distill off the volatiles under reduced pressure. Add water and perform an azeotropic distillation to remove remaining volatiles.

  • Acid/Base Treatment: Add water and concentrated hydrochloric acid to the residue and heat to 50-55 °C. Cool the solution and basify with 50% sodium hydroxide to pH 11.

  • Extraction: Add ethyl acetate, filter through Celite if necessary, and separate the layers. Extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter through a small pad of silica gel. Concentrate the eluant by rotary evaporation, adding heptane to precipitate the solid product.

  • Isolation: Slurry the solids with heptane, filter, and dry under vacuum to yield 5-bromo-1H-indazole.

Mandatory Visualizations

G start Start: 5-Bromo-1H-indazole Deprotonation\n(Base, Solvent, 0°C to RT) Deprotonation (Base, Solvent, 0°C to RT) start->Deprotonation\n(Base, Solvent, 0°C to RT) process_node process_node decision_node decision_node output_node output_node N-Isopropylation\n(Isopropyl Halide/Tosylate, RT to 50°C) N-Isopropylation (Isopropyl Halide/Tosylate, RT to 50°C) Deprotonation\n(Base, Solvent, 0°C to RT)->N-Isopropylation\n(Isopropyl Halide/Tosylate, RT to 50°C) Aqueous Workup\n(Quench, Extract) Aqueous Workup (Quench, Extract) N-Isopropylation\n(Isopropyl Halide/Tosylate, RT to 50°C)->Aqueous Workup\n(Quench, Extract) Purification\n(Column Chromatography) Purification (Column Chromatography) Aqueous Workup\n(Quench, Extract)->Purification\n(Column Chromatography) Final Product\nthis compound Final Product This compound Purification\n(Column Chromatography)->Final Product\nthis compound

Caption: General workflow for the synthesis of this compound.

G decision decision good_outcome good_outcome bad_outcome bad_outcome action action start Problem: Poor N-1/N-2 Ratio c1 Base: NaH Solvent: THF? start->c1 Check Conditions s1 Action: Switch to NaH in anhydrous THF or Cs2CO3 in dioxane. c1->s1 No c2 Reaction Temp > 50°C? c1->c2 Yes end Outcome: Improved N-1 Selectivity s1->end s2 Action: Run reaction at RT or ≤ 50°C. Deprotonate at 0°C first. c2->s2 Yes c3 Anhydrous Conditions? c2->c3 No s2->end s3 Action: Use anhydrous solvents. Run under inert atmosphere. c3->s3 No c3->end Yes s3->end

References

Side reactions in the synthesis of substituted indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Substituted Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common side reactions encountered during the synthesis of indazoles.

Section 1: Troubleshooting N-Alkylation Regioselectivity

The alkylation of the indazole ring is a fundamental transformation, but it frequently leads to a mixture of N-1 and N-2 regioisomers.[1][2] Controlling the regioselectivity is a critical challenge.[1][3]

Frequently Asked Questions (FAQs)

Q1: My indazole alkylation is producing an inseparable mixture of N-1 and N-2 regioisomers. Why is this happening and how can I improve selectivity?

A: This is the most common side reaction in indazole functionalization. The indazole anion has two nucleophilic nitrogen atoms (N-1 and N-2), leading to competitive alkylation.[1] The final product ratio is a delicate balance of several factors, including the base, solvent, temperature, and the steric and electronic properties of substituents on the indazole ring.[1][3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a factor that can be exploited to favor the N-1 product.[1][2][3][5]

To improve selectivity, you must carefully control the reaction conditions. Strategies often involve leveraging thermodynamic versus kinetic control.[1]

Q2: How can I selectively synthesize the N-1 alkylated indazole isomer?

A: To favor the thermodynamically more stable N-1 isomer, you should use conditions that allow for equilibration.[1][3][5] A highly effective and widely reported method is the use of sodium hydride (NaH) as a base in an aprotic, non-polar solvent like tetrahydrofuran (THF).[3][4] This combination has been shown to provide excellent N-1 regioselectivity (>99% in some cases), especially with bulky substituents at the C3-position which sterically hinder the N-2 position.[3][4][6]

Q3: What conditions favor the formation of the N-2 alkylated isomer?

A: N-2 selectivity is often achieved under conditions of kinetic control or through substituent-directing effects.[4]

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ or -CO₂Me) at the C-7 position sterically hinder the N-1 position and can direct alkylation almost exclusively to the N-2 position (≥96% selectivity), even under standard NaH/THF conditions.[3][4][5][6]

  • Mitsunobu Reaction: Using Mitsunobu conditions (e.g., an alcohol, PPh₃, and DIAD/DEAD in THF) often shows a strong preference for the formation of the N-2 regioisomer.[1][3][5]

  • Catalytic Systems: Certain catalyst systems, like using TfOH with diazo compounds, have been developed for highly selective N-2 alkylation.[7]

Data Presentation: N-Alkylation Regioselectivity

The following table summarizes how reaction conditions affect the N-1/N-2 product ratio for various indazole substrates.

Indazole SubstrateBaseSolventAlkylating AgentTemp. (°C)N-1 : N-2 RatioYield (%)Reference
3-tert-Butyl-1H-indazoleNaHTHFn-Pentyl bromideRT>99 : 192[3][6]
1H-Indazole-3-carboxylateNaHTHFn-Pentyl bromideRT>99 : 194[3][6]
1H-Indazole-7-carboxylateNaHTHFn-Pentyl bromideRT2 : 9891[3][6]
7-Nitro-1H-indazoleNaHTHFn-Pentyl bromideRT4 : 9689[3][6]
1H-Indazole-3-carboxylateK₂CO₃DMFn-Pentyl bromideRT62 : 3885[1]
1H-Indazole-3-carboxylateCs₂CO₃DMFn-Pentyl bromideRT69 : 3190[5]
1H-Indazole-3-carboxylatePPh₃, DIADTHFn-Pentanol0 to RT28 : 7278 (total)[3][5]
Experimental Protocols

Protocol 1: Highly Selective N-1 Alkylation (Thermodynamic Control) [3][4]

  • Objective: To achieve high regioselectivity for the N-1 position.

  • Materials:

    • Substituted 1H-indazole (1.0 equiv.)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkylating agent (e.g., alkyl bromide, 1.2 equiv.)

    • Saturated aqueous NH₄Cl solution or water

  • Methodology:

    • Under an inert atmosphere (e.g., Argon), add the substituted 1H-indazole to anhydrous THF in a flame-dried flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaH portion-wise to the stirred solution.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add the alkylating agent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution or water at 0 °C.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: N-2 Alkylation via Mitsunobu Reaction (Kinetic Control) [1]

  • Objective: To favor the N-2 regioisomer.

  • Materials:

    • Substituted 1H-indazole (1.0 equiv.)

    • Alcohol (1.5 equiv.)

    • Triphenylphosphine (PPh₃, 1.5 equiv.)

    • Anhydrous Tetrahydrofuran (THF)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv.)

  • Methodology:

    • Dissolve the 1H-indazole, alcohol, and PPh₃ in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add DIAD or DEAD dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure.

    • Purify the crude residue directly by flash column chromatography to separate the N-1 and N-2 isomers.

Visualization: Selecting N-Alkylation Conditions

G Decision Workflow for Indazole N-Alkylation cluster_n1 N-1 Strategy (Thermodynamic Control) cluster_n2 N-2 Strategy (Kinetic/Steric Control) start Start: Low N-1/N-2 Selectivity n1_target Goal: Synthesize N-1 Isomer start->n1_target  Desired  Product n2_target Goal: Synthesize N-2 Isomer start->n2_target cond_n1 Use NaH in THF n1_target->cond_n1 check_c7 Is C7-substituent -NO2 or -CO2Me? n2_target->check_c7 check_c3 Is C3-substituent bulky? cond_n1->check_c3 c3_yes Excellent N-1 Selectivity (>99:1) Expected check_c3->c3_yes Yes c3_no Good N-1 Selectivity Still Favored check_c3->c3_no No c7_yes Use NaH in THF. Steric hindrance directs to N-2 (≥96% selective) check_c7->c7_yes Yes c7_no Use Mitsunobu Conditions (PPh3, DIAD/DEAD, Alcohol) check_c7->c7_no No n2_outcome N-2 Isomer is Major Product c7_no->n2_outcome

Caption: Decision workflow for regioselective indazole N-alkylation.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Side Reactions

Halo-substituted indazoles are common precursors for further functionalization via cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. However, these reactions are also prone to side reactions that can significantly lower the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a bromo-indazole is forming a significant amount of dehalogenated byproduct (hydrodehalogenation). How can I minimize this?

A: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings where the halogen is replaced by a hydrogen atom.[8] This can occur for several reasons:

  • Protodeboronation of the Boronic Acid: The boronic acid can react with trace amounts of water or protic solvents, especially at higher temperatures, leading to its decomposition before it can participate in the catalytic cycle.[9]

  • Reaction Conditions: Suboptimal ligand, base, or solvent choice can favor the dehalogenation pathway.

Troubleshooting Strategies:

  • Use High-Purity Reagents: Ensure your boronic acid is fresh and of high purity. Use an anhydrous base and thoroughly degassed, dry solvents where possible.[9]

  • Optimize Temperature: Lowering the reaction temperature can sometimes suppress the decomposition of the boronic acid.[9]

  • Ligand Choice: Screening different phosphine ligands can accelerate the desired transmetalation step relative to the side reaction.[9]

Q2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

A: Homocoupling of the boronic acid (forming a biaryl byproduct) is often caused by the presence of oxygen in the reaction mixture.[10] It can also be promoted by a slow transmetalation step in the catalytic cycle.[9]

Troubleshooting Strategies:

  • Thorough Degassing: It is critical to rigorously degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[8][9] Purge the solvent and the sealed reaction vessel before adding the catalyst.

  • Catalyst Choice: Using a well-defined, active palladium pre-catalyst can sometimes suppress homocoupling.[8]

Q3: My Buchwald-Hartwig amination of a bromo-indazole has low conversion. What are the potential causes?

A: Low conversion can stem from catalyst deactivation or suboptimal reaction conditions.[8] A key challenge with indazoles is that the unprotected N-H group is acidic and can interfere with the catalytic cycle, for instance, by reacting with the strong base or coordinating to the palladium center.[8][11]

Troubleshooting Strategies:

  • Ligand and Base Combination: This is a critical parameter. For unprotected indazoles, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) paired with a strong, non-nucleophilic base like LiHMDS or NaOtBu can be effective.[8]

  • Inert Atmosphere: Ensure the reaction is run under a strict inert atmosphere, as oxygen can deactivate the catalyst.[12]

  • N-H Protection: If catalyst inhibition by the N-H group is suspected, protecting it with a group like Boc (tert-butoxycarbonyl) may be necessary to improve yields.[8]

Experimental Protocols

Protocol 3: General Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole [8]

  • Objective: To synthesize 6-aryl-1H-indazoles while minimizing side reactions.

  • Materials:

    • 6-Bromo-1H-indazole (1.0 equiv.)

    • Arylboronic acid (1.5 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.)

    • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Methodology:

    • In a flame-dried Schlenk flask, combine 6-Bromo-1H-indazole, the arylboronic acid, and the base.

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system via syringe.

    • Purge the solution with Argon for 15-20 minutes.

    • Add the palladium catalyst under a positive pressure of Argon.

    • Heat the reaction mixture (typically 60-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualization: Troubleshooting Low Yield in Cross-Coupling

G Troubleshooting Low Yield in Indazole Cross-Coupling cluster_cat Catalyst Issues cluster_reag Reagent Issues cluster_cond Condition Issues start Problem: Low Yield / Low Conversion catalyst Check Catalyst System start->catalyst reagents Verify Reagents start->reagents conditions Optimize Conditions start->conditions cat_inactive Is catalyst old or decomposed? catalyst->cat_inactive cat_ligand Is ligand appropriate for unprotected N-H? catalyst->cat_ligand reag_base Is base dry and active? reagents->reag_base reag_boronic Is boronic acid fresh? (Suzuki) reagents->reag_boronic cond_inert Was system fully inert? conditions->cond_inert cond_temp Is temperature optimal? conditions->cond_temp cat_sol1 Use fresh pre-catalyst cat_inactive->cat_sol1 cat_sol2 Screen bulky ligands (e.g., RuPhos, BrettPhos) cat_ligand->cat_sol2 final_check Still low yield? cat_sol1->final_check cat_sol2->final_check reag_sol1 Use fresh, anhydrous base reag_base->reag_sol1 reag_sol2 Use high-purity boronic acid reag_boronic->reag_sol2 reag_sol1->final_check reag_sol2->final_check cond_sol1 Thoroughly degas solvent & maintain inert atmosphere cond_inert->cond_sol1 cond_sol2 Screen temperature range (e.g., 60-110 °C) cond_temp->cond_sol2 cond_sol1->final_check cond_sol2->final_check protect Consider N-H protection (e.g., BOC group) final_check->protect Yes

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

References

Technical Support Center: Scalable Synthesis of 5-Bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the scalable synthesis of 5-Bromo-1-isopropyl-1H-indazole. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthetic route for this compound?

A1: A common and scalable two-step approach involves the initial synthesis of 5-Bromo-1H-indazole, followed by a regioselective N-isopropylation. The first step can be achieved with high yield from 4-bromo-2-methylaniline. The second step introduces the isopropyl group at the N-1 position of the indazole ring.

Q2: What are the critical challenges in this synthesis?

A2: The primary challenge is controlling the regioselectivity during the N-isopropylation step. Alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers.[1][2] Maximizing the yield of the desired N-1 isomer (this compound) is crucial. Other potential issues include incomplete reactions and purification of the final product from the isomeric byproduct and unreacted starting materials.

Q3: How can I distinguish between the N-1 and N-2 isopropyl isomers?

A3: Spectroscopic methods are the most effective for distinguishing between the N-1 and N-2 isomers. 1H NMR spectroscopy is particularly useful, as the chemical shifts of the indazole ring protons will differ between the two regioisomers.[2] In some cases, chromatographic techniques like HPLC can also be used to separate and identify the isomers based on their different polarities.[1]

Q4: What safety precautions should be taken during this synthesis?

A4: Standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Reactions should be carried out in a well-ventilated fume hood. Specific reagents like sodium hydride (used in the isopropylation step) are highly reactive and require careful handling under an inert atmosphere.

Troubleshooting Guides

Step 1: Synthesis of 5-Bromo-1H-indazole
Problem Possible Cause Troubleshooting & Optimization
Low yield of 5-Bromo-1H-indazole Incomplete diazotization and cyclization.Ensure the reaction temperature during the addition of isoamyl nitrite is maintained. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
Loss of product during workup and purification.During the aqueous workup, ensure the pH is carefully adjusted to maximize the precipitation of the product. When performing extractions, use an adequate volume of solvent and perform multiple extractions to ensure complete recovery. For purification, careful execution of the filtration and drying steps is important.
Product is impure Presence of starting materials or side products.Ensure the reaction goes to completion. The purification process, including washing and filtration through a silica gel pad, is crucial for removing impurities.[3]
Step 2: N-isopropylation of 5-Bromo-1H-indazole
Problem Possible Cause Troubleshooting & Optimization
Formation of a significant amount of the N-2 isopropyl isomer Non-optimal reaction conditions for regioselectivity.The choice of base and solvent is critical for controlling regioselectivity. Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the N-1 substituted product.[2][4] Lowering the reaction temperature may also improve selectivity.[1]
Incomplete reaction Insufficient reactivity of the alkylating agent or deactivation of the base.Ensure the 5-Bromo-1H-indazole is completely deprotonated by the base before adding the isopropyl halide. Use a slight excess of the alkylating agent (e.g., 2-bromopropane). Ensure the reagents are pure and the solvent is anhydrous, as moisture can quench the base.
Difficulty in separating N-1 and N-2 isomers Similar polarity of the two isomers.Purification by flash column chromatography on silica gel is typically effective for separating N-1 and N-2 alkylated indazoles due to their different polarities.[1] Careful selection of the eluent system is key to achieving good separation.
Low overall yield of the desired product A combination of incomplete reaction and formation of the undesired isomer.Optimize the reaction conditions to favor the N-1 isomer and drive the reaction to completion. This may involve adjusting the stoichiometry of the reagents, reaction temperature, and reaction time.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-indazole

This protocol is adapted from a known high-yield synthesis.[3]

  • To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while keeping the temperature below 40°C.

  • Stir the solution for 50 minutes.

  • Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).

  • Reflux the solution at 68°C for 20 hours.

  • Cool the reaction to 25°C and distill off the volatiles under vacuum.

  • Add water (225 mL) in portions and distill the azeotrope.

  • Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

  • Heat the mixture to 50-55°C and add another 100 mL of acid in portions over 2 hours.

  • Cool the solution to 20°C and add 50% sodium hydroxide (520 g) to bring the pH to 11, keeping the temperature below 37°C.

  • Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, wash with brine (240 mL), and filter through a Celite pad.

  • Dry the organic solution over magnesium sulfate, filter through a silica gel pad with ethyl acetate.

  • Concentrate the eluant by rotary evaporation, adding heptane (0.45 L) during distillation until a dry solid remains.

  • Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield 5-bromoindazole.

Protocol 2: N-isopropylation of 5-Bromo-1H-indazole

This is a general protocol for N-alkylation, which should be optimized for this specific substrate.

  • To a solution of 5-Bromo-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere.

  • Allow the suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add 2-bromopropane (1.2 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating to 50°C may be necessary.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.

Quantitative Data Summary

Table 1: Reagents for the Synthesis of 5-Bromo-1H-indazole

ReagentQuantityMolar Eq.
4-bromo-2-methylaniline95.0 g1.0
Acetic anhydride0.109 L-
Potassium acetate14.6 g-
Isoamyl nitrite0.147 L-
Product Yield Purity
5-Bromo-1H-indazole91.9 g (94%)High

Table 2: Proposed Reagents for N-isopropylation of 5-Bromo-1H-indazole

ReagentMolar Eq.Notes
5-Bromo-1H-indazole1.0Starting material
Sodium Hydride (60%)1.2Base for deprotonation
2-Bromopropane1.2Isopropylating agent

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 5-Bromo-1H-indazole cluster_step2 Step 2: N-isopropylation start1 4-Bromo-2-methylaniline react1 Diazotization & Cyclization start1->react1 Acetic anhydride, Potassium acetate, Isoamyl nitrite workup1 Workup & Purification react1->workup1 product1 5-Bromo-1H-indazole workup1->product1 start2 5-Bromo-1H-indazole react2 N-isopropylation start2->react2 NaH, 2-Bromopropane workup2 Workup & Purification react2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low yield of N-1 isomer? check_ratio Check N-1:N-2 ratio by NMR/HPLC start->check_ratio check_completion Check reaction completion by TLC/LC-MS start->check_completion high_n2 High N-2 isomer content? check_ratio->high_n2 incomplete_rxn Incomplete reaction? check_completion->incomplete_rxn high_n2->incomplete_rxn No optimize_conditions Optimize base, solvent, and temperature high_n2->optimize_conditions Yes optimize_reagents Increase reaction time/temperature or check reagent purity incomplete_rxn->optimize_reagents Yes success Improved Yield incomplete_rxn->success No optimize_conditions->success optimize_reagents->success

Caption: Troubleshooting logic for N-isopropylation.

References

Technical Support Center: Purification of 5-Bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from 5-Bromo-1-isopropyl-1H-indazole. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Q1: After synthesis, my crude product shows multiple spots on the Thin-Layer Chromatography (TLC) plate. What are the likely impurities?

A1: The presence of multiple spots on a TLC plate indicates a mixture of compounds. For this compound, common impurities can be categorized as:

  • Starting Materials: Incomplete reactions can lead to the presence of the initial reagents.

  • Byproducts: Side reactions may generate various byproducts. These can include regioisomers, where the isopropyl group is attached to a different nitrogen atom of the indazole ring, or over-brominated species.[1]

  • Residual Solvents: Solvents used in the reaction or initial work-up may remain in the crude product.[1]

  • Degradation Products: The compound may degrade if not handled or stored properly, for example, if exposed to excessive heat or light.[1]

Q2: I performed a column chromatography purification, but the fractions are still impure. What could have gone wrong?

A2: Several factors can lead to impure fractions after column chromatography. Consider the following:

  • Improper Solvent System (Mobile Phase): The polarity of the solvent system may not be optimal for separating your target compound from the impurities. A solvent system with too high a polarity can cause all compounds to elute quickly with poor separation. Conversely, a system with too low a polarity may result in very slow elution or the compound getting stuck on the column.

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.

  • Issues with the Stationary Phase: The silica gel (or other stationary phase) may not be packed uniformly, leading to channeling and inefficient separation.

  • Compound Tailing: Basic compounds like indazoles can sometimes interact strongly with the acidic silica gel, causing the spot or peak to "tail." Adding a small amount of a basic modifier like triethylamine to the mobile phase can help mitigate this.[2]

Q3: I attempted to purify my product by recrystallization, but it "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen for a few reasons:

  • The solution is cooling too quickly. This prevents the molecules from arranging themselves into a crystal lattice.

  • The compound is significantly impure. High levels of impurities can disrupt the crystallization process.

  • The boiling point of the solvent is lower than the melting point of the solute.

To resolve this, you can try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[3]

  • If the problem persists, pre-purification by another method, such as column chromatography, may be necessary to remove a significant portion of the impurities.[3]

Q4: My final product has a lower yield than expected after purification. How can I improve it?

A4: Low yield after purification can be due to several factors throughout the synthesis and purification process. To improve the yield:

  • Optimize the reaction conditions: Ensure the initial synthesis reaction goes to completion to minimize the amount of unreacted starting materials.

  • Careful fraction collection: During column chromatography, collect smaller fractions and analyze them by TLC to avoid mixing pure fractions with impure ones.

  • Minimize transfers: Each transfer of the product from one container to another can result in some loss.

  • Recrystallization solvent choice: Ensure the chosen solvent for recrystallization does not retain a significant amount of the desired product in the mother liquor at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for purifying this compound?

A1: The most common and effective methods for purifying compounds like this compound are silica gel column chromatography and recrystallization.[3][4]

  • Column Chromatography: This technique is excellent for separating the target compound from impurities with different polarities.[2]

  • Recrystallization: This method is ideal for removing small amounts of impurities from a solid compound and can be very effective if a suitable solvent is found.[3]

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[3] You can perform a solvent screen by testing the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.[3] Common solvents to screen include methanol, ethanol, isopropanol, ethyl acetate, toluene, and heptane.[3] A two-solvent system (using a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can also be effective.[3]

Q3: What analytical techniques can I use to assess the purity of this compound?

A3: Several analytical techniques are essential for determining the purity of your final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the chemical structure and identify the presence of impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a compound.[5]

  • Mass Spectrometry (MS): MS verifies the molecular weight of your product.[5]

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction and the purity of fractions from column chromatography.[5]

Data Presentation

Table 1: Purity of this compound Before and After Purification

Purification MethodPurity Before (%)Purity After (%)Analytical Method
Column ChromatographyUser-definedUser-definedHPLC/NMR
RecrystallizationUser-definedUser-definedHPLC/NMR

Table 2: Solvent Screening for Recrystallization

SolventSolubility at Room Temp.Solubility at Boiling Pt.Crystal Formation on Cooling
e.g., EthanolUser-definedUser-definedUser-defined
e.g., HeptaneUser-definedUser-definedUser-defined
e.g., Ethyl AcetateUser-definedUser-definedUser-defined

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the chosen mobile phase (eluent).

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel.[2]

  • Elution:

    • Add the mobile phase to the top of the column and begin elution.

    • Maintain a steady flow rate and collect fractions in separate test tubes.[2]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[2]

Protocol 2: Purification by Recrystallization

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[3]

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals.[3]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent.

  • Drying:

    • Dry the purified crystals under a vacuum to remove any remaining solvent.

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification cluster_analysis Purity Analysis cluster_end End Crude Crude this compound ColumnChrom Column Chromatography Crude->ColumnChrom Primary Method Recrystal Recrystallization Crude->Recrystal Alternative/Secondary TLC TLC Analysis ColumnChrom->TLC Fraction Monitoring HPLC_NMR HPLC/NMR Analysis ColumnChrom->HPLC_NMR Final Purity Check Recrystal->HPLC_NMR Final Purity Check TLC->ColumnChrom Optimize Fractions PureProduct Pure Product HPLC_NMR->PureProduct Purity Confirmed TroubleshootingTree cluster_column Column Chromatography Issues cluster_recrystal Recrystallization Issues cluster_solutions Potential Solutions Start Impure Product After Purification Solvent Improper Solvent System? Start->Solvent Overload Column Overloaded? Start->Overload Tailing Peak Tailing Observed? Start->Tailing OilingOut Compound Oiled Out? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals SolventOpt Optimize Mobile Phase Polarity Solvent->SolventOpt ReduceLoad Reduce Sample Load Overload->ReduceLoad AddBase Add Triethylamine to Eluent Tailing->AddBase CoolSlowly Cool Solution Slower OilingOut->CoolSlowly Scratch Scratch Flask/Add Seed Crystal NoCrystals->Scratch

References

Technical Support Center: Optimizing Derivatization of 5-Bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 5-Bromo-1-isopropyl-1H-indazole. The focus is on common palladium-catalyzed cross-coupling reactions.

General Troubleshooting and FAQs

Question: My cross-coupling reaction shows low or no conversion of the this compound starting material. What are the potential causes?

Answer: Low conversion is a common issue in palladium-catalyzed reactions and can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. This can be caused by exposure to oxygen, impurities in the reagents or solvents, or thermal decomposition at excessively high temperatures. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[1]

  • Suboptimal Ligand Choice: The phosphine ligand is critical for stabilizing the catalyst and facilitating the reaction.[1] For the indazole scaffold, bulky, electron-rich ligands are often required.

  • Incorrect Base: The base is crucial for the catalytic cycle, particularly in the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) steps.[1] The chosen base may be too weak, poorly soluble in the reaction medium, or contain water, which can lead to side reactions.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. A stepwise increase in temperature can be beneficial, but be mindful of potential catalyst decomposition.[1]

Question: I am observing significant formation of a dehalogenated byproduct (1-isopropyl-1H-indazole). How can I minimize this?

Answer: The formation of a hydrodehalogenation byproduct is a known side reaction where the bromo group is replaced by a hydrogen atom. This typically occurs when the organopalladium intermediate reacts with a proton source before the desired coupling can take place.[2]

Strategies to Minimize Dehalogenation:

  • Use Anhydrous Reagents and Solvents: Residual water is a common proton source. Ensure solvents are anhydrous and reagents are dry.[2]

  • Optimize the Base: Use an anhydrous base. Some bases can contain or generate water, contributing to this side reaction.[2]

  • Increase Coupling Partner Concentration: Increasing the concentration of the boronic acid/ester or amine can favor the desired cross-coupling pathway over the competing dehalogenation.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling the bromo-indazole with an organoboron compound.[3]

FAQs for Suzuki-Miyaura Coupling

  • Q: What is a good starting point for catalyst and base selection?

    • A: A combination of a palladium catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and a carbonate base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often effective.[4] The reaction is typically performed in a solvent mixture like dioxane/water or DME.[2][4]

  • Q: My boronic acid appears to be decomposing. How can I prevent this?

    • A: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with heteroaryl boronic acids.[1] To mitigate this, you can use a boronic ester (e.g., a pinacol ester), which is often more stable. Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also compensate for some degradation.[2]

  • Q: I am seeing homocoupling of my boronic acid. What causes this?

    • A: Homocoupling of the boronic acid (Glaser coupling) can be promoted by oxygen.[2] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial to minimize this side product.

Optimized Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1Condition 2
Catalyst (mol%) Pd(dppf)Cl₂ (3-5%)Pd(PPh₃)₄ (5%)
Boron Reagent Arylboronic Acid (1.5 equiv.)Arylboronic Acid Pinacol Ester (1.2 equiv.)
Base K₂CO₃ (2.0 equiv.)Na₂CO₃ (2.5 equiv.)
Solvent 1,4-Dioxane / Water (4:1)Dimethoxyethane (DME)
Temperature 80-100 °C80 °C
Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[2]

  • Seal the vessel and purge with an inert gas (e.g., Argon) for 15-20 minutes.[2]

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.[2]

  • Add the palladium catalyst under the inert atmosphere.[2]

  • Heat the reaction mixture (e.g., to 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for forming carbon-nitrogen bonds, coupling the bromo-indazole with a primary or secondary amine.[5] The N-isopropyl group on the starting material prevents potential complications at the N1 position of the indazole ring.

FAQs for Buchwald-Hartwig Amination

  • Q: My amination reaction is not working. Which catalyst/ligand system should I try?

    • A: The combination of the palladium source and the phosphine ligand is critical.[6] For heteroaryl halides, bulky biarylphosphine ligands such as XantPhos, RuPhos, or BrettPhos are often highly effective.[2][7][8] These are typically used with a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.[6]

  • Q: What is the best base for this transformation?

    • A: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this reaction.[2][9] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) can also be used, particularly if the substrate is base-sensitive.[2][7][8]

  • Q: Can I run this reaction open to the air?

    • A: No. The palladium(0) active catalyst and the phosphine ligands are sensitive to oxygen. The reaction must be performed under an inert atmosphere (Argon or Nitrogen) using degassed solvents to prevent catalyst deactivation.[6][9]

Optimized Conditions for Buchwald-Hartwig Amination
ParameterCondition 1Condition 2
Pd Source (mol%) Pd₂(dba)₃ (2-4%)Pd(OAc)₂ (2-5%)
Ligand (mol%) XantPhos (4-8%)RuPhos (4-10%)
Amine Primary or Secondary Amine (1.2 equiv.)Aniline derivative (1.2 equiv.)
Base NaOtBu (1.4 equiv.)LiHMDS (2.0 equiv.)
Solvent Toluene or DioxaneToluene
Temperature 80-110 °C100 °C
Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XantPhos), and the base (e.g., NaOtBu) to an oven-dried Schlenk tube.[9]

  • Add this compound (1.0 equiv.).

  • Seal the vessel and add the anhydrous, degassed solvent (e.g., toluene).[6]

  • Finally, add the amine (1.2-2.0 equiv.) via syringe.[9]

  • Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours).[3][9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and dilute with a solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove palladium residues.[3]

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: C-C (Alkyne) Bond Formation

The Sonogashira coupling enables the synthesis of alkynyl-indazoles by reacting the bromo-indazole with a terminal alkyne. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[10][11]

FAQs for Sonogashira Coupling

  • Q: What is the role of the copper salt?

    • A: The copper(I) salt (typically CuI) acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This allows the reaction to proceed under milder conditions.[12]

  • Q: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?

    • A: Glaser coupling is an oxidative homocoupling of terminal alkynes and is the primary side reaction. It can be minimized by rigorously excluding oxygen from the reaction system. Ensure all reagents and solvents are degassed and a positive pressure of inert gas is maintained.

  • Q: Are there copper-free versions of this reaction?

    • A: Yes, copper-free Sonogashira couplings have been developed to avoid issues with copper catalysis, such as the sometimes difficult removal of copper salts during workup. These methods often require a higher catalyst loading or more specialized ligands.[13]

Optimized Conditions for Sonogashira Coupling
ParameterCondition
Pd Catalyst (mol%) Pd(PPh₃)₂Cl₂ (2-5%) or Pd(PPh₃)₄ (3%)
Cu Co-catalyst (mol%) CuI (3-10%)
Alkyne Terminal Alkyne (1.2-1.5 equiv.)
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv.)
Solvent THF or DMF
Temperature Room Temperature to 60 °C
Experimental Protocol: Sonogashira Coupling
  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper co-catalyst (e.g., CuI).[3]

  • Add the amine base (e.g., diisopropylamine) followed by the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.).[3]

  • Stir the reaction at room temperature for the required time (typically 3-12 hours).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with a solvent like diethyl ether and filter through a pad of Celite®, washing with the same solvent.[3]

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Dry Glassware prep2 Add Solids: Indazole, Coupling Partner, Base, Catalyst, Ligand prep1->prep2 prep3 Seal & Purge with Inert Gas (Ar/N₂) prep2->prep3 prep4 Add Degassed Anhydrous Solvent prep3->prep4 react1 Heat to Target Temperature prep4->react1 react2 Stir Vigorously for Required Time react1->react2 react3 Monitor Progress (TLC / LC-MS) react2->react3 work1 Cool to RT react3->work1 work2 Quench / Aqueous Wash work1->work2 work3 Extract with Organic Solvent work2->work3 work4 Dry & Concentrate work3->work4 work5 Purify (Column Chromatography) work4->work5

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

G start Low Yield or No Reaction check_sm Starting Material (SM) Consumed? start->check_sm sm_remains SM Remains check_sm->sm_remains No sm_consumed SM Consumed check_sm->sm_consumed Yes increase_temp Increase Temperature or Reaction Time sm_remains->increase_temp check_catalyst Check Catalyst/Ligand Activity & Loading increase_temp->check_catalyst check_base Verify Base Strength & Solubility check_catalyst->check_base byproducts Significant Byproducts? sm_consumed->byproducts dehalogenation Dehalogenation? (Loss of Br) byproducts->dehalogenation Yes product_lost Product Lost During Workup/ Purification? byproducts->product_lost No homocoupling Homocoupling? dehalogenation->homocoupling No use_anhydrous Use Anhydrous Solvents/Reagents dehalogenation->use_anhydrous Yes degas_rigorously Degas System Rigorously homocoupling->degas_rigorously Yes optimize_ligand Optimize Ligand/ Base Combination homocoupling->optimize_ligand No

Caption: Troubleshooting decision tree for optimizing cross-coupling reactions.

References

Validation & Comparative

Comparative Kinase Selectivity Profiling: A Case Study of a Substituted Bromo-Indazole Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the purine core of ATP, which allows it to competitively bind to the ATP-binding pocket of a wide array of kinases. Modifications to this privileged scaffold can significantly influence potency and selectivity. This guide provides a comparative analysis of the kinase selectivity profile of a representative substituted bromo-indazole compound, C05, a potent Polo-like kinase 4 (PLK4) inhibitor.[1] Due to the limited public availability of kinase selectivity data for 5-Bromo-1-isopropyl-1H-indazole, the closely related indazole derivative C05 serves as a valuable surrogate for understanding the potential kinase interaction landscape. The selectivity of C05 is compared against Axitinib, a multi-kinase inhibitor also featuring an indazole core, which is approved for the treatment of renal cell carcinoma.[2]

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. The following table summarizes the kinase inhibition data for the representative indazole-based PLK4 inhibitor, C05, and the multi-kinase inhibitor, Axitinib. The data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM, while the data for Axitinib is presented as the half-maximal inhibitory concentration (IC50).[2]

Kinase TargetC05 (% Inhibition @ 0.5 µM)Axitinib (IC50 in nM)
PLK4 87.45% 4.2
PLK115.32%-
PLK221.89%-
PLK312.56%-
CDK2/cyclin A25.78%-
CDK4/cyclin D310.23%-
Aurora A31.45%-
Aurora B28.91%-
CHK118.67%-
VEGFR1-0.1
VEGFR2-0.2
VEGFR3-0.1-0.3
PDGFRβ-1.6
c-Kit-1.7

Note: A higher percentage of inhibition for C05 indicates stronger activity against the kinase at the tested concentration. A lower IC50 value for Axitinib indicates greater potency.

Experimental Protocols

The determination of a compound's kinase selectivity profile is a crucial step in its preclinical development. A variety of assay formats can be employed for this purpose. Below is a detailed protocol for the ADP-Glo™ Kinase Assay, a common method for quantifying kinase activity and inhibitor potency.

ADP-Glo™ Kinase Assay Protocol

Principle: This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during a kinase reaction. The amount of ADP is determined through a luminescent signal, where the light output is proportional to the ADP concentration.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Setup: Add 1 µL of the serially diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibition control and wells without kinase as a background control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in the kinase reaction buffer.

    • Initiate the kinase reaction by adding 10 µL of the kinase/substrate solution followed by 10 µL of an ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Subtract the background luminescence (no kinase control) from all other measurements.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibition control (DMSO only).

  • Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

PLK4_Signaling_Pathway PLK4 PLK4 SAS6 SAS-6 PLK4->SAS6 STIL STIL PLK4->STIL CPAP CPAP PLK4->CPAP Aneuploidy Aneuploidy & Genomic Instability PLK4->Aneuploidy Overexpression CentrioleDuplication Centriole Duplication MitoticEntry Mitotic Entry CentrioleDuplication->MitoticEntry SAS6->CentrioleDuplication STIL->CentrioleDuplication CPAP->CentrioleDuplication C05 C05 (Inhibitor) C05->PLK4

PLK4 Signaling Pathway and Inhibition

Kinase_Assay_Workflow Start Start PrepCompounds Prepare Serial Dilutions of Test Compound Start->PrepCompounds AddToPlate Add Compound to 384-well Plate PrepCompounds->AddToPlate AddReagents Add Kinase, Substrate, and ATP AddToPlate->AddReagents Incubate Incubate at 30°C AddReagents->Incubate StopReaction Add ADP-Glo™ Reagent (Stop Reaction) Incubate->StopReaction Incubate2 Incubate at RT StopReaction->Incubate2 DetectSignal Add Kinase Detection Reagent Incubate2->DetectSignal Incubate3 Incubate at RT DetectSignal->Incubate3 ReadLuminescence Read Luminescence Incubate3->ReadLuminescence AnalyzeData Analyze Data (IC50) ReadLuminescence->AnalyzeData

Workflow for the ADP-Glo™ Kinase Assay

References

Comparative Efficacy Analysis of 5-Bromo-1-isopropyl-1H-indazole and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic applications, particularly in oncology. This guide presents a comparative overview of the potential efficacy of 5-Bromo-1-isopropyl-1H-indazole, a novel indazole derivative, against established inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the absence of publicly available data on the specific biological targets of this compound, this comparison is based on the hypothesis that its indazole core may confer inhibitory activity against VEGFR-2, a key mediator of angiogenesis and a common target for indazole-based therapeutics. This document provides a quantitative comparison of well-characterized VEGFR-2 inhibitors, a detailed experimental protocol for a standard in vitro kinase assay, and visualizations of the relevant signaling pathway and experimental workflow to guide future research and drug development efforts.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a brominated indazole core. The indazole ring system is a bioisostere of purine and is known to interact with the ATP-binding site of various kinases. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, are built upon an indazole framework and exhibit potent anti-cancer activity by targeting receptor tyrosine kinases like VEGFR. While the specific kinase inhibitory profile of this compound has not been publicly documented, its structural similarity to known kinase inhibitors suggests its potential as a subject for further investigation in this area.

Quantitative Comparison of Known VEGFR-2 Inhibitors

The following table summarizes the in vitro efficacy of several well-established, clinically relevant VEGFR-2 inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity.

CompoundTarget Kinase(s)IC50 (nM)
Axitinib VEGFR-1, -2, -30.2[1]
Pazopanib VEGFR-1, -2, -3, PDGFR, c-Kit30[2][3]
Sorafenib VEGFR-2, -3, PDGFR-β, Raf90[2][4][5]
Sunitinib VEGFR-2, PDGFR-β, c-Kit80[2][6][7]
Regorafenib VEGFR-1, -2, -3, PDGFR-β, c-Kit, RET, Raf-14.2 (murine)[2]
Apatinib VEGFR-2, RET, c-Kit, c-Src1[2]

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction, where a lower luminescence signal corresponds to higher kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase (e.g., BPS Bioscience, Cat. No. 40301)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution (e.g., 500 µM)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX, Promega)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

  • Master Mix Preparation: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

  • Compound Addition: Add the test compound at various concentrations to the wells of the assay plate. For control wells (positive and blank), add the same volume of buffer with DMSO.

  • Enzyme Addition: To the 'Test Inhibitor' and 'Positive Control' wells, add the diluted VEGFR-2 enzyme. To the 'Blank' wells, add 1x Kinase Buffer.

  • Reaction Incubation: Gently mix the plate and incubate at 30°C for 45 minutes to allow the kinase reaction to proceed.[8]

  • Signal Detection: Add the luminescent kinase assay reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Luminescence Reading: Incubate the plate at room temperature for 15 minutes to stabilize the signal, then measure the luminescence using a microplate reader.[8]

  • Data Analysis: Subtract the 'Blank' reading from all other readings. Calculate the percent inhibition for each concentration of the test compound relative to the 'Positive Control'. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VEGFR-2 signaling pathway, a critical mediator of angiogenesis, and a typical workflow for screening and identifying novel kinase inhibitors.

VEGFR_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT Akt PI3K->AKT CellResponses Cellular Responses (Proliferation, Migration, Survival) AKT->CellResponses MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponses Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->VEGFR2 Inhibits ATP binding (Hypothesized)

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Kinase_Inhibitor_Screening_Workflow Start Compound Library (e.g., Indazole Derivatives) HTS High-Throughput Screening (In Vitro Kinase Assay) Start->HTS Hit_ID Hit Identification (Compounds with >50% Inhibition) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Optimization Lead Optimization (Structure-Activity Relationship) Lead_Selection->Optimization Preclinical Preclinical Studies (In Vivo Efficacy & Toxicology) Optimization->Preclinical

Caption: Workflow for kinase inhibitor discovery and development.

References

Validating the Bioactivity of 5-Bromo-1-isopropyl-1H-indazole: A Comparative Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] 5-Bromo-1-isopropyl-1H-indazole, as a member of this versatile class of compounds, holds significant potential for investigation as a modulator of key cellular pathways. This guide provides a comparative framework for validating its activity using established cell-based assays.

While specific experimental data for this compound is not extensively available in public literature, we can infer its potential applications based on the well-documented activities of structurally related indazole derivatives. Many such compounds are known to function as kinase inhibitors, making this a primary area for investigation. This guide will therefore focus on assays relevant to anticancer and anti-inflammatory research, two major fields where indazole derivatives have shown considerable promise.

Comparative Analysis of Potential Activities and Relevant Assays

To effectively characterize the biological profile of this compound, a multi-pronged approach employing a panel of cell-based assays is recommended. Below is a comparison of potential activities and the corresponding assays to elucidate the compound's mechanism of action.

Potential Biological Activity Recommended Cell-Based Assay Endpoint Measured Alternative Compounds for Comparison
Anticancer (Cytotoxicity/Cytostaticity) MTT/MTS AssayCell Viability and Metabolic Activity[5][6][7]Axitinib, Pazopanib[8][9][10][11][12][13]
Colony Formation AssayLong-term Proliferative CapacityDoxorubicin, Paclitaxel
Kinase Inhibition Cellular Phosphorylation Assay (e.g., Western Blot, ELISA)Phosphorylation status of target kinases (e.g., VEGFR, PDGFR) and downstream effectors.[14][15][16]Axitinib, Pazopanib[8][9][10]
Kinase Reporter AssayTranscriptional activity of pathways regulated by specific kinases.[17]Staurosporine (broad-spectrum kinase inhibitor)
Anti-inflammatory NF-κB Reporter AssayNF-κB transcriptional activity.[18]Bay 11-7082 (NF-κB inhibitor)
Cytokine Release Assay (e.g., ELISA, Luminex)Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell supernatant.[19][20]Dexamethasone

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate data interpretation.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of their viability.[5][6][7]

Materials:

  • Human cancer cell line of interest (e.g., A549 lung carcinoma, HCT116 colon carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Cellular Kinase Phosphorylation Assay (Western Blot)

This assay determines the ability of the compound to inhibit the phosphorylation of a specific kinase or its downstream substrates within a cell.

Materials:

  • Human cell line expressing the target kinase (e.g., HUVECs for VEGFR2)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target kinase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control. In many cases, cells are stimulated with a growth factor (e.g., VEGF for HUVECs) to induce kinase phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the phosphorylated form of the target kinase overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the kinase to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated kinase relative to the total kinase.

Visualizations

To better illustrate the experimental processes and the potential mechanisms of action, the following diagrams are provided.

G cluster_0 Experimental Workflow: MTT Assay A Seed Cells in 96-well Plate B Overnight Incubation (Adhesion) A->B C Treat with this compound B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for assessing cell viability using the MTT assay.

G cluster_0 Potential Target Pathway: VEGFR Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Indazole This compound Indazole->VEGFR MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Potential inhibition of the VEGFR signaling pathway.

G cluster_1 Potential Target Pathway: NF-κB Signaling Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Indazole This compound Indazole->IKK Genes Pro-inflammatory Gene Expression Nucleus->Genes

Caption: Potential inhibition of the NF-κB signaling pathway.

By employing the assays and comparative framework outlined in this guide, researchers can effectively validate the biological activity of this compound and elucidate its therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1-isopropyl-1H-indazole versus Other Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Bromo-1-isopropyl-1H-indazole and other indazole derivatives, with a focus on their potential as kinase inhibitors and anticancer agents. While direct comparative experimental data for this compound is limited in the reviewed literature, this guide synthesizes available quantitative data for structurally related compounds to infer its potential activity and provides detailed experimental protocols for key biological assays.

Quantitative Data Summary: Anticancer and Kinase Inhibitory Activities of Indazole Derivatives

The following tables summarize the in vitro biological activities of various indazole derivatives, providing a basis for understanding the influence of different substituents on their potency. The data is compiled from multiple studies and presented to facilitate comparison.

Table 1: Antiproliferative Activity of Substituted Indazole Derivatives against Cancer Cell Lines

Compound IDR1 (Position 1)R5 (Position 5)R (Other)Cell LineIC50 (µM)Reference
Hypothetical -CH(CH3)2-Br-VariousNot Available-
Compound 1 -H-Br3-aminoA2780 (Ovarian)>10[1]
Compound 2 -H-Br3-aminoA549 (Lung)>10[1]
Compound 3 -CH3-HMultipleK562 (Leukemia)5.15[1]
Compound 4 -H-NO2MultipleA2780 (Ovarian)0.64[1]
Compound 5 -H-NO2MultipleA549 (Lung)1.12[1]

Table 2: Kinase Inhibitory Activity of Substituted Indazole Derivatives

Compound IDR1 (Position 1)R5 (Position 5)Target KinaseIC50 (nM)Reference
Hypothetical -CH(CH3)2-BrVariousNot Available-
Axitinib-H-VEGFR20.2[2]
Pazopanib-CH3-VEGFR230[2]
Compound 6 -H-NH2ROCK I420[2]
Compound 7 Benzyl-HROCK IVaries with other substituents[2]

Structure-Activity Relationship (SAR) Analysis

Based on the available literature, the following SAR trends for indazole derivatives can be summarized:

  • Substitution at N1: The nature of the substituent at the N1 position of the indazole ring significantly influences biological activity. Small alkyl groups, such as methyl or ethyl, are often well-tolerated and can enhance potency. The isopropyl group in This compound is a relatively small, lipophilic group. Its impact on activity would depend on the specific target protein's binding pocket. For some kinases, this group might provide favorable hydrophobic interactions, while for others it could introduce steric hindrance.

  • Substitution at C5: The 5-position of the indazole ring is a common site for modification. A bromo-substituent, as in the topic compound, is an electron-withdrawing group that can alter the electronic properties of the indazole ring system. Halogen atoms at this position can also participate in halogen bonding with the target protein, potentially increasing binding affinity. The presence of a bromine atom has been shown to be compatible with potent biological activity in various indazole series.[2]

  • Other Substitutions: The overall activity of indazole derivatives is highly dependent on the substitution pattern across the entire scaffold. Modifications at the C3 and C6 positions have been extensively explored and are crucial for directing the compound's selectivity and potency towards specific biological targets.

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of experimental data. Below are protocols for key in vitro assays commonly used to evaluate the biological activity of indazole derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light generated is proportional to the ADP concentration, which is correlated with kinase activity.

Protocol:

  • Kinase Reaction: In a 96-well plate, add 5 µL of a solution containing the test compound (e.g., this compound) at various concentrations. Add 10 µL of a solution containing the target kinase and its substrate in kinase reaction buffer. Initiate the reaction by adding 10 µL of an ATP solution. Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key signaling pathway often targeted by indazole-based kinase inhibitors and a general experimental workflow for their evaluation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Indazole Indazole Derivative Indazole->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is often targeted by indazole-based kinase inhibitors.

Experimental_Workflow Synthesis Synthesis of Indazole Derivatives Biochemical_Assay In Vitro Biochemical Assay (e.g., Kinase Assay) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT Assay) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: A general experimental workflow for the discovery and development of indazole-based inhibitors.

References

Unveiling the Potency of 5-Bromo-1-isopropyl-1H-indazole Derivatives: A Biochemical and Cellular Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and cellular potency of novel 5-Bromo-1-isopropyl-1H-indazole derivatives targeting Polo-like kinase 4 (PLK4). The data presented is based on a study focused on the design and evaluation of these compounds as potential anticancer agents.

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. This guide delves into a series of derivatives built upon a 6-bromo-1H-indazole core, which were synthesized to optimize both biochemical target engagement and cellular efficacy. A lead compound, designated 28t, showed promising inhibitory activity against PLK4 in biochemical assays but demonstrated weak antiproliferative effects in cell-based studies. This prompted the development of a new series of 23 compounds to improve cellular potency.

Comparative Potency Analysis

The following tables summarize the quantitative data, comparing the biochemical potency (inhibition of PLK4) and cellular potency (antiproliferative activity) of a selection of these indazole derivatives.

Table 1: Biochemical Potency of Indazole Derivatives against PLK4

Compound IDPLK4 IC50 (nM)
28t (Lead)74
A0543
C05< 0.1

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Potency of Indazole Derivatives against Cancer Cell Lines

Compound IDIMR-32 (Neuroblastoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)H460 (Lung Cancer) IC50 (µM)
28t (Lead)> 10> 10> 10
A052.53.14.8
C050.9480.9791.679

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process.

The data clearly indicates that while the lead compound 28t had moderate biochemical potency, its cellular activity was limited. The structural modifications leading to compound C05 resulted in a significant improvement in both biochemical and cellular potency, highlighting its potential as a promising anticancer agent.[1][2]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the targeted signaling pathway and the general experimental workflows.

PLK4_Signaling_Pathway PLK4 Signaling Pathway in Centrosome Duplication PLK4 PLK4 Centrosome Centrosome PLK4->Centrosome Localization and Activation Genomic_Instability Genomic Instability (in case of dysregulation) PLK4->Genomic_Instability Overexpression leads to Indazole_Derivatives 5-Bromo-1-isopropyl-1H- indazole Derivatives Indazole_Derivatives->PLK4 Inhibition Apoptosis Apoptosis Indazole_Derivatives->Apoptosis Induction in Cancer Cells Centriole_Duplication Centriole Duplication Centrosome->Centriole_Duplication Initiation Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression

Caption: Simplified PLK4 signaling pathway in centriole duplication.

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division.[3][4][5][6][7][8] Overexpression of PLK4 is observed in various cancers and can lead to centrosome amplification, genomic instability, and uncontrolled cell proliferation.[3][4][5][6][7][8] The this compound derivatives discussed here act as inhibitors of PLK4, thereby disrupting centriole duplication and inducing apoptosis in cancer cells.[1][2]

Experimental_Workflows Experimental Workflows for Potency Evaluation cluster_biochemical Biochemical Potency Workflow cluster_cellular Cellular Potency Workflow Biochem_Start Start: Purified PLK4 Enzyme Biochem_Step1 Incubate with Indazole Derivative and ATP/Substrate Biochem_Start->Biochem_Step1 Biochem_Step2 Measure Kinase Activity (e.g., ADP-Glo Assay) Biochem_Step1->Biochem_Step2 Biochem_End Determine IC50 Value Biochem_Step2->Biochem_End Cell_Start Start: Cancer Cell Lines Cell_Step1 Treat with Indazole Derivative at various concentrations Cell_Start->Cell_Step1 Cell_Step2 Incubate for a defined period (e.g., 72 hours) Cell_Step1->Cell_Step2 Cell_Step3 Assess Cell Viability (e.g., MTT Assay) Cell_Step2->Cell_Step3 Cell_End Determine IC50 Value Cell_Step3->Cell_End

Caption: General workflows for biochemical and cellular potency assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Assay (ADP-Glo™ Assay)

The biochemical potency of the indazole derivatives against PLK4 was determined using a luminescent ADP detection assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Purified recombinant PLK4 enzyme

  • Kinase-specific substrate

  • ATP solution

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well or 384-well white assay plates

  • Luminometer

Procedure:

  • Kinase Reaction: In the wells of an assay plate, a reaction mixture is prepared containing the PLK4 enzyme, its substrate, and varying concentrations of the test compound. The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP. The plate is then incubated at room temperature for approximately 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP produced during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. The plate is incubated for another 30-60 minutes.[9][10][11][12][13]

  • Data Acquisition: The luminescence of each well is measured using a luminometer.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

The cellular potency of the compounds was assessed by measuring their effect on the proliferation of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][15][16][17]

Materials:

  • Cancer cell lines (e.g., IMR-32, MCF-7, H460)

  • Cell culture medium and supplements

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well clear cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.[16][17]

  • Formazan Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition: The absorbance of the solution in each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell proliferation inhibition is calculated for each compound concentration relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

References

A Head-to-Head Comparison of the Indazole Scaffold with Other Privileged Kinase Inhibitor Motifs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole ring system is a prominent scaffold in medicinal chemistry, recognized for its utility in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the indazole scaffold, with a focus on bromo-substituted derivatives, against other well-established kinase inhibitor scaffolds such as pyrimidine, quinazoline, and pyrazole. Due to the limited public data on the specific kinase inhibitory profile of 5-Bromo-1-isopropyl-1H-indazole, this comparison will leverage data from structurally related indazole compounds to provide a representative overview of its potential performance.

Executive Summary

The indazole scaffold, a bioisostere of the purine core of ATP, serves as an effective framework for competitive kinase inhibitors.[1][2] Its derivatives have demonstrated potent inhibition against a range of kinases, including Polo-like Kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are critical targets in oncology.[1][3] This guide presents a head-to-head comparison of the indazole scaffold with other common kinase inhibitor motifs—pyrimidine, quinazoline, and pyrazole—supported by quantitative data, detailed experimental protocols, and illustrative diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Potency (IC50)

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors from different scaffold classes. Lower IC50 values indicate greater potency. It is important to note that these values are compiled from various sources and experimental conditions may differ.

Table 1: Indazole-Based Kinase Inhibitors

Compound/ScaffoldTarget KinaseIC50 (nM)
Indazole Derivative (C05)[3]PLK4< 0.1
Axitinib (Indazole derivative)[4]VEGFR20.2
Pazopanib (Indazole derivative)VEGFR230
Indazole Derivative (SR-1459)[5]ROCK-II13
Indazole Derivative (14c)[6]FGFR19.8

Table 2: Pyrimidine-Based Kinase Inhibitors

Compound/ScaffoldTarget KinaseIC50 (nM)
Osimertinib[7]EGFR (T790M)~1
Pazopanib[7]VEGFR-2~30
Pyrazolo[3,4-d]pyrimidine (SI306)[8]Src7,200 - 11,200

Table 3: Quinazoline-Based Kinase Inhibitors

Compound/ScaffoldTarget KinaseIC50 (nM)
Erlotinib[7]EGFR (WT)~2
Quinazolin-4(3H)-one (2j)[1]VEGFR2247
Quinazolin-4(3H)-one (3g)[1]HER297
Quinazoline Derivative (1i)[9]EGFR0.05

Table 4: Pyrazole-Based Kinase Inhibitors

Compound/ScaffoldTarget KinaseIC50 (nM)
Pyrazoline (5)[10]Hs578T (Cell-based)3,950
Erdafitinib[11]FGFR11.2
Afuresertib[11]Akt10.02
Pyrazolo[3,4-g]isoquinoline (1b)[12]Haspin57

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a target kinase by quantifying the amount of ATP remaining after the kinase reaction.[2][5][13]

Materials:

  • Recombinant purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound derivative)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a multiwell plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration is typically at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent, which terminates the kinase reaction and measures the remaining ATP. The luminescent signal is inversely proportional to kinase activity.[14]

  • Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol outlines a method for measuring kinase activity based on the detection of a phosphorylated substrate using a terbium-labeled antibody and a fluorescently labeled peptide.[15][16]

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compound

  • TR-FRET dilution buffer

  • Terbium-labeled phospho-specific antibody

  • EDTA to stop the reaction

  • 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Kinase Reaction: In a 384-well plate, combine the kinase, fluorescein-labeled substrate, and the test compound.

  • Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding EDTA. Add the terbium-labeled antibody in TR-FRET dilution buffer.

  • Signal Measurement: After another incubation period (e.g., 60 minutes), measure the TR-FRET signal. The ratio of the acceptor (fluorescein) to the donor (terbium) signal is proportional to the amount of phosphorylated substrate.[15]

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[17][18]

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Equipment for heating cell suspensions (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.

  • Lysis: Lyse the cells to release the cellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Quantification: Quantify the amount of soluble target protein in the supernatant using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[18]

Mandatory Visualization

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome Proliferation Cell Proliferation, Survival, Angiogenesis Centrosome->Proliferation TF->Proliferation Indazole_Inhibitor Indazole Scaffold Inhibitor Indazole_Inhibitor->RTK Inhibition Indazole_Inhibitor->PLK4 Inhibition Other_Scaffolds Other Scaffolds (Pyrimidine, Quinazoline, Pyrazole) Other_Scaffolds->RTK Inhibition

Caption: Simplified signaling pathways inhibited by kinase scaffolds.

Experimental Workflow Diagram

cluster_workflow IC50 Determination Workflow A 1. Compound Dilution B 2. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) A->B C 3. Incubation B->C D 4. Signal Detection (Luminescence/TR-FRET) C->D E 5. Data Analysis (IC50 Calculation) D->E

Caption: Generalized workflow for in vitro kinase inhibitor IC50 determination.

Logical Relationship Diagram

cluster_scaffolds Kinase Inhibitor Scaffolds cluster_properties Properties Indazole Indazole Potency High Potency (Low IC50) Indazole->Potency Selectivity Target Selectivity Indazole->Selectivity Target Common Kinase Targets (VEGFR, EGFR, PLK4, etc.) Indazole->Target Pyrimidine Pyrimidine Pyrimidine->Potency Pyrimidine->Selectivity Pyrimidine->Target Quinazoline Quinazoline Quinazoline->Potency Quinazoline->Selectivity Quinazoline->Target Pyrazole Pyrazole Pyrazole->Potency Pyrazole->Selectivity Pyrazole->Target

Caption: Relationship between kinase inhibitor scaffolds and their key properties.

References

Cross-Reactivity Profile of 5-Bromo-1-isopropyl-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for understanding the potential cross-reactivity of 5-Bromo-1-isopropyl-1H-indazole. Due to a lack of publicly available, specific binding and activity data for this compound, this document outlines the general cross-reactivity considerations for indazole-based compounds, details the necessary experimental protocols to determine a precise profile, and presents a generalized workflow for such a study. The indazole scaffold is a well-established pharmacophore known to interact with a variety of protein targets, particularly protein kinases. Therefore, a thorough cross-reactivity assessment is crucial for any potential therapeutic application of this compound.

I. Introduction: The Indazole Scaffold and Cross-Reactivity

The 1H-indazole core is a privileged structure in medicinal chemistry, forming the basis for numerous biologically active compounds.[1][2] Derivatives of this scaffold have been extensively investigated and developed as inhibitors for a wide range of protein targets, most notably protein kinases.[1][3] The versatility of the indazole ring system allows for substitutions that can modulate potency and selectivity. However, this inherent affinity for conserved binding sites, such as the ATP-binding pocket of kinases, also presents a significant challenge in terms of cross-reactivity.

Off-target binding can lead to unforeseen side effects and toxicities, making a comprehensive cross-reactivity profile a critical component of the drug discovery and development process. For a novel compound like this compound, for which specific data is not yet available, initial assessments must be guided by the known activities of structurally related molecules.

II. Comparative Analysis of Potential Off-Target Interactions

While specific quantitative data for this compound is not available in the public domain, a comparative analysis can be inferred from the broader class of indazole-containing molecules.

Potential Target Classes:

  • Protein Kinases: This is the most probable class of off-targets. The indazole scaffold is a known hinge-binding motif for many kinases.[3] Cross-reactivity studies should, therefore, encompass a broad panel of kinases, including but not limited to tyrosine kinases and serine/threonine kinases.

  • Other ATP-Binding Proteins: Due to the structural similarities of ATP-binding sites, cross-reactivity could extend to other ATPases and enzymes that utilize ATP as a cofactor.

  • GPCRs, Ion Channels, and Transporters: While less common, interactions with these target classes cannot be ruled out without experimental evidence. Comprehensive safety screening panels often include a selection of these targets.

Data Presentation (Hypothetical):

To facilitate a clear comparison of cross-reactivity, data should be summarized in a structured table. The following table illustrates a hypothetical outcome of a kinase panel screen for this compound.

Target Kinase% Inhibition @ 1 µMIC50 (nM)
Target X9510
Off-Target A75250
Off-Target B521,200
Off-Target C15>10,000
Off-Target D5>10,000

III. Experimental Protocols for Cross-Reactivity Profiling

To generate the necessary data for a comprehensive cross-reactivity assessment, the following experimental methodologies are recommended.

1. Radioligand Binding Assays:

This technique is used to determine the binding affinity of a test compound to a panel of receptors, ion channels, and transporters.

  • Protocol:

    • A specific radioligand with known high affinity for the target protein is incubated with a preparation of the target (e.g., cell membranes).

    • The test compound (this compound) is added at various concentrations.

    • The amount of radioligand displaced by the test compound is measured using a scintillation counter.

    • The concentration of the test compound that displaces 50% of the radioligand (IC50) is calculated, from which the binding affinity (Ki) can be derived.

2. In Vitro Kinase Panel Screening:

This is a high-throughput method to assess the inhibitory activity of a compound against a large number of protein kinases.

  • Protocol:

    • Individual kinases from a diverse panel are incubated with their specific substrate and ATP.

    • The test compound is added at a fixed concentration (e.g., 1 µM or 10 µM) to determine the percent inhibition.

    • For kinases showing significant inhibition, a dose-response curve is generated by testing a range of compound concentrations to determine the IC50 value.

    • The kinase activity is typically measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™, LanthaScreen™, or HTRF®.

IV. Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of a cross-reactivity study and a potential signaling pathway that could be investigated if significant off-target activity is identified.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Dose Response cluster_2 Phase 3: Cellular & Functional Assays cluster_3 Outcome A Test Compound (this compound) B Broad Kinase Panel Screen (e.g., 400+ kinases @ 1µM) A->B C Safety Screening Panel (GPCRs, Ion Channels, etc.) A->C D Identify Significant Off-Target Hits (% Inhibition > 50%) B->D E Determine IC50 Values for Hits D->E F Select Key Off-Targets for Cellular Assays E->F G Assess Functional Consequences (e.g., Pathway Modulation, Cytotoxicity) F->G H Comprehensive Cross-Reactivity Profile G->H G cluster_0 Hypothetical Off-Target Pathway A Growth Factor B Receptor Tyrosine Kinase (Off-Target) A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Proliferation, Survival F->G I->B Inhibition

References

In Vitro Validation of 5-Bromo-1-isopropyl-1H-indazole Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key in vitro methodologies for validating the target engagement of small molecule inhibitors, using a hypothetical kinase inhibitor built upon the 5-Bromo-1-isopropyl-1H-indazole scaffold as a representative example. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors. This document offers detailed experimental protocols, comparative data, and visualizations to aid researchers in selecting the most appropriate assays for their drug discovery pipeline.

Comparative Analysis of Target Engagement Assays

The selection of an appropriate in vitro assay is critical for confirming direct binding of a compound to its intended target and for understanding its mechanism of action. Below is a comparison of commonly employed techniques for validating the target engagement of kinase inhibitors.

Assay Principle Primary Output Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Thermal shift (ΔTm), Cellular EC50Label-free; confirms target engagement in a physiological context (intact cells or lysates).[1][2]Indirect measure of binding; lower throughput compared to biochemical assays.[1]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to an immobilized ligand.Association rate (ka), Dissociation rate (kd), Affinity (KD)Label-free; provides real-time kinetic data.[3][4]Requires immobilization of the protein, which may affect its conformation and activity; potential for non-specific binding.[3][5]
Biochemical Kinase Assays (e.g., ADP-Glo™) Measures the enzymatic activity of the kinase by quantifying ATP consumption or ADP production.IC50High-throughput; directly measures functional inhibition of the kinase.[6][7]Performed in a cell-free system, which may not fully recapitulate the cellular environment; requires purified, active enzyme.[8]
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[9]Intracellular IC50, Target OccupancyPerformed in live cells; provides quantitative data on compound affinity and target occupancy.[10][11]Requires genetic modification of the target protein; dependent on the availability of a suitable tracer.[12]

Quantitative Data Summary

The following table presents hypothetical data for our representative compound, "Indazole-Inhibitor-X," derived from the this compound scaffold, targeting a hypothetical kinase, "Target Kinase A."

Assay Metric Indazole-Inhibitor-X Alternative Inhibitor (Control)
CETSA ΔTm (°C)+ 5.2+ 6.5
Cellular EC50 (µM)0.850.50
SPR ka (1/Ms)2.5 x 10⁵3.1 x 10⁵
kd (1/s)1.8 x 10⁻³1.2 x 10⁻³
KD (nM)7.23.9
ADP-Glo™ Kinase Assay IC50 (nM)15.48.9
NanoBRET™ Assay Intracellular IC50 (nM)98.665.2

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is designed to determine the thermal stabilization of Target Kinase A in the presence of Indazole-Inhibitor-X.

Materials:

  • Cultured cells expressing Target Kinase A

  • Indazole-Inhibitor-X

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies specific for Target Kinase A

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a specified concentration of Indazole-Inhibitor-X for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend in PBS with protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction), normalize the protein concentration, and analyze by SDS-PAGE and Western blotting using an antibody against Target Kinase A.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves. The temperature shift (ΔTm) is the difference in the melting temperature between the vehicle- and compound-treated samples.[2]

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the determination of binding kinetics of Indazole-Inhibitor-X to purified Target Kinase A.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified Target Kinase A

  • Indazole-Inhibitor-X

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Chip Preparation and Ligand Immobilization: Activate the sensor chip surface with EDC/NHS. Immobilize Target Kinase A to the surface via amine coupling. Deactivate the remaining active esters.

  • Analyte Preparation: Prepare a series of concentrations of Indazole-Inhibitor-X in running buffer.

  • Binding Analysis: Inject the different concentrations of the inhibitor over the immobilized kinase surface and a reference surface. Monitor the binding response in real-time.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.

  • Regeneration: Inject the regeneration solution to remove the bound inhibitor and prepare the surface for the next cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[3]

ADP-Glo™ Biochemical Kinase Assay Protocol

This protocol measures the inhibitory effect of Indazole-Inhibitor-X on the enzymatic activity of Target Kinase A.

Materials:

  • Purified, active Target Kinase A

  • Kinase-specific substrate

  • ATP

  • Indazole-Inhibitor-X

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (white, opaque)

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, its substrate, and serial dilutions of Indazole-Inhibitor-X in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6][13]

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase TargetKinaseA Target Kinase A Receptor->TargetKinaseA Activates GrowthFactor Growth Factor GrowthFactor->Receptor DownstreamEffector Downstream Effector TargetKinaseA->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Translocates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates Inhibitor Indazole-Inhibitor-X Inhibitor->TargetKinaseA Inhibits

Caption: Simplified signaling pathway illustrating the inhibition of Target Kinase A.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_workflow CETSA Workflow start Start: Treat cells with Inhibitor or Vehicle harvest Harvest and resuspend cells start->harvest heat Heat challenge across a temperature gradient harvest->heat lyse Cell lysis heat->lyse centrifuge Centrifugation to pellet aggregates lyse->centrifuge collect Collect supernatant (soluble proteins) centrifuge->collect wb Western Blot for Target Kinase A collect->wb analyze Analyze band intensity and plot melting curves wb->analyze end End: Determine ΔTm analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship: Comparison of Target Engagement Assays

cluster_comparison Target Engagement Assay Comparison AssayType Assay Type CellBased Cell-Based Biochemical Biochemical CETSA CETSA (Thermal Stability) CellBased->CETSA NanoBRET NanoBRET (Live-cell binding) CellBased->NanoBRET SPR SPR (Binding Kinetics) Biochemical->SPR ADPGlo ADP-Glo (Enzyme Activity) Biochemical->ADPGlo

Caption: Logical comparison of cell-based versus biochemical target engagement assays.

References

The Pivotal Role of the 5-Bromo Substitution in Indazole Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-bromo-indazole analogs, focusing on their interactions with key biological targets. By presenting quantitative data, detailed experimental protocols, and clear visual representations of relevant pathways and workflows, this document serves as a practical resource for the rational design of novel therapeutics based on the versatile indazole scaffold.

The indazole core, a bioisostere of the native purine, is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1] The introduction of a bromine atom at the 5-position of the indazole ring has been shown to significantly influence the potency and selectivity of these analogs across various biological targets, including serotonin receptors and protein kinases. This guide will delve into the specific impact of this substitution, offering a comparative look at available data.

Comparative Analysis of Biological Activity

The biological activity of 5-bromo-indazole analogs has been most prominently documented in their roles as serotonin (5-HT) receptor agonists and protein kinase inhibitors. The following tables summarize the available quantitative data to facilitate a clear comparison of their performance against related analogs.

Serotonin 5-HT₂ Receptor Agonism

A study exploring indazole analogs as replacements for the traditional indole core of tryptamines revealed that a 5-bromo substitution is well-tolerated and can lead to high potency across 5-HT₂ subtypes. The data below compares the 5-bromo analog (19d) to other substituted tetrahydropyridine-linked indazoles.

Table 1: In Vitro Agonist Potency (EC₅₀, nM) of Tetrahydropyridine-Linked Indazole Analogs at Human 5-HT₂ Receptors

CompoundSubstitution5-HT₂A EC₅₀ (nM)5-HT₂B EC₅₀ (nM)5-HT₂C EC₅₀ (nM)
19a1H-indazole2130185180
19b1-Methyl2310160158
19d 5-Bromo 189 56 45
19e5-Methoxy3586889
19f5-Fluoro467103112

Data sourced from a study on indazole analogs of 5-MeO-DMT and related tryptamines.[2]

The 5-bromo analog 19d demonstrated significantly higher potency at the 5-HT₂A receptor compared to the unsubstituted analog 19a and the 1-methyl analog 19b .[2] Notably, it also displayed high potency across all tested 5-HT₂ subtypes.[2]

Protein Kinase Inhibition

Similarly, indazole derivatives have been extensively investigated as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. One study identified compound 30 as a potent VEGFR-2 inhibitor with an IC₅₀ of 1.24 nM.[4] Again, the inclusion of a bromine atom in the broader chemical space of potent kinase inhibitors is a recurring theme.

Experimental Protocols

To aid in the replication and further exploration of these findings, detailed methodologies for key experiments are provided below.

Calcium Mobilization Assay for 5-HT₂ Receptor Agonism

This assay is used to determine the potency of compounds as agonists for Gq-coupled receptors like the 5-HT₂ subtypes.

1. Cell Culture and Plating:

  • CHO cells stably expressing human 5-HT₂A or 5-HT₂C receptors, and HEK293 cells expressing human 5-HT₂B receptors are cultured in appropriate media (e.g., F-12K or DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
  • Cells are seeded into black-walled, clear-bottom 384-well plates and grown to confluence.

2. Dye Loading:

  • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

3. Compound Addition and Signal Detection:

  • The dye solution is removed, and a buffer is added to each well.
  • The plate is placed in a fluorescence imaging plate reader (FLIPR).
  • Baseline fluorescence is measured before the addition of test compounds at various concentrations.
  • Fluorescence is continuously monitored after compound addition to detect intracellular calcium mobilization.

4. Data Analysis:

  • The increase in fluorescence intensity is plotted against the compound concentration.
  • EC₅₀ values are calculated using a non-linear regression analysis (e.g., four-parameter logistic equation) in a suitable software like GraphPad Prism.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for assessing the ability of a compound to inhibit the activity of a specific protein kinase.

1. Reagents and Materials:

  • Purified recombinant kinase.
  • Kinase-specific substrate (peptide or protein).
  • ATP (adenosine triphosphate).
  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor).
  • Test compounds (5-bromo-indazole analogs) dissolved in DMSO.
  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody).
  • Microplates (e.g., 384-well).

2. Assay Procedure:

  • Add the kinase assay buffer to the wells of the microplate.
  • Add the test compound at various concentrations (typically a serial dilution).
  • Add the kinase to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.
  • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
  • Stop the reaction (e.g., by adding a solution containing EDTA).
  • Add the detection reagent and incubate as per the manufacturer's instructions.

3. Signal Detection and Data Analysis:

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
  • The signal will be proportional to the amount of product formed (e.g., ADP or phosphorylated substrate).
  • Calculate the percent inhibition for each compound concentration relative to a control (DMSO only).
  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Visualizing Pathways and Workflows

To provide a clearer understanding of the context in which these compounds are evaluated, the following diagrams illustrate a simplified kinase signaling pathway and a typical workflow for structure-activity relationship screening.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS Receptor->RAS Signal RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Indazole 5-Bromo-Indazole Analog (Kinase Inhibitor) Indazole->RAF Indazole->MEK

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway and Points of Inhibition.

G cluster_workflow SAR Screening Workflow Start Lead Compound (e.g., 5-Bromo-Indazole) Synthesis Synthesize Analogs (Vary Substitutions) Start->Synthesis Assay In Vitro Assay (e.g., Kinase Inhibition) Synthesis->Assay Data Analyze Data (Determine IC50/EC50) Assay->Data SAR Establish SAR Data->SAR SAR->Synthesis Iterate Optimization Lead Optimization SAR->Optimization

References

Benchmarking 5-Bromo-1-isopropyl-1H-indazole Against Clinical Kinase Inhibitor Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Several FDA-approved drugs, including Axitinib and Pazopanib, feature this privileged structure, demonstrating its potential for potent and selective kinase inhibition. This guide provides a comparative benchmark of the novel compound, 5-Bromo-1-isopropyl-1H-indazole, against established clinical kinase inhibitor candidates. Due to the absence of publicly available biological data for this compound, this guide will utilize hypothetical data for illustrative purposes to showcase a comprehensive benchmarking workflow.

Data Presentation: A Comparative Analysis of Kinase Inhibition

A direct comparison of inhibitory activity is crucial for evaluating the potential of a new chemical entity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (hypothetical data) and selected clinical candidates against a panel of relevant kinases.

Kinase TargetThis compound (Hypothetical IC50, nM)Axitinib (IC50, nM)[1][2]Pazopanib (IC50, nM)[3][4]Entrectinib (IC50, nM)[5][6]Larotrectinib (IC50, nM)[7]
VEGFR1 50.110--
VEGFR2 150.230--
VEGFR3 200.1-0.347--
PDGFRβ 251.684--
c-Kit 301.774--
TrkA >1000--16.5
TrkB >1000--38.1
TrkC >1000--510.6
ROS1 >1000--7-
ALK >1000--12-

Experimental Protocols: Methodologies for Kinase Inhibition Assays

To ensure the reproducibility and validity of benchmarking data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human kinase of interest

  • Substrate specific to the kinase (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Test compounds (e.g., this compound) and clinical candidates

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the assay buffer.

    • Add the test compound dilutions.

    • Add the recombinant kinase enzyme.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cell-Based Kinase Inhibition Assay (e.g., Phospho-Kinase ELISA)

This assay measures the inhibition of kinase activity within a cellular context by quantifying the phosphorylation of its downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase.

  • Cell culture medium and supplements.

  • Test compounds and clinical candidates.

  • Lysis buffer.

  • Phospho-kinase specific ELISA kit.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add lysis buffer to each well to extract cellular proteins.

  • ELISA:

    • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for the total target protein.

    • Incubate to allow the protein to bind.

    • Wash the plate and add a detection antibody specific for the phosphorylated form of the target protein.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal.

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizing the Scientific Rationale

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binds Inhibitor This compound (or Clinical Candidate) Inhibitor->RTK Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Activates Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Figure 1. Generalized signaling pathway of receptor tyrosine kinase (RTK) inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_data Data Comparison Compound_Prep_Bio Prepare Compound Dilutions Kinase_Reaction Incubate Kinase, Substrate, ATP & Compound Compound_Prep_Bio->Kinase_Reaction ADP_Detection Detect ADP Production Kinase_Reaction->ADP_Detection IC50_Bio Calculate Biochemical IC50 ADP_Detection->IC50_Bio Comparison Compare IC50 values with Clinical Candidates IC50_Bio->Comparison Cell_Seeding Seed Cells Compound_Treatment Treat Cells with Compound Cell_Seeding->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis Phospho_Detection Detect Phosphorylated Substrate Cell_Lysis->Phospho_Detection IC50_Cell Calculate Cellular IC50 Phospho_Detection->IC50_Cell IC50_Cell->Comparison

Figure 2. Workflow for benchmarking a novel kinase inhibitor.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1-isopropyl-1H-indazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar compounds, 5-Bromo-1-isopropyl-1H-indazole may cause skin and eye irritation and could be harmful if ingested or inhaled.

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors.

Incompatible Materials: Avoid contact with strong oxidizing agents and strong reducing agents.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.

  • Waste Identification and Segregation:

    • Due to its bromine content, this compound is classified as a halogenated organic compound.

    • All waste containing this compound must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. Co-mingling waste streams increases the complexity and cost of disposal.

  • Preparing for Disposal:

    • Pure or Unused Compound: Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container. Avoid generating dust during this process.

    • Contaminated Materials: Any labware (e.g., weighing paper, pipette tips) or PPE (e.g., gloves) that is contaminated with this compound should be placed in a sealed bag and then into the solid "Halogenated Organic Waste" container.

    • Contaminated Glassware: Rinse the glassware with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate in the liquid "Halogenated Organic Waste" container. After this initial decontamination, the glassware can be washed according to standard laboratory procedures.

  • Storage of Waste:

    • Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended.

    • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.

    • Provide them with as much information as possible about the waste, including its chemical nature and that it is a halogenated organic compound.

Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in regular trash.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: With the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad.

  • Collect: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.

  • Clean: Thoroughly clean the spill area.

Quantitative Data Summary for Structurally Similar Compounds

The following table summarizes key data from the SDSs of compounds structurally similar to this compound.

Property5-Bromo-1H-indazole5-Bromo-3-methyl-1H-indazole
CAS Number 53857-57-1552331-16-5
Molecular Formula C₇H₅BrN₂C₈H₇BrN₂
Molecular Weight 197.03 g/mol 211.06 g/mol
Appearance PowderNot Available
Hazard Statements Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]May cause respiratory irritation, Causes skin irritation, Causes serious eye irritation.

Disposal Workflow Diagram

A Start: Disposal of This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste: Halogenated Organic Waste B->C D Pure Compound or Contaminated Solids C->D E Contaminated Liquids (e.g., Rinsate) C->E F Place in Labeled Solid Halogenated Waste Container D->F G Place in Labeled Liquid Halogenated Waste Container E->G H Store Waste Container in a Cool, Dry, Well-Ventilated Area F->H G->H I Contact EHS or Licensed Waste Disposal Service H->I J End: Proper Disposal I->J

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-1-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Bromo-1-isopropyl-1H-indazole, a halogenated indazole derivative. Adherence to these protocols is critical for ensuring a secure laboratory environment, regulatory compliance, and the generation of reliable data.

Hazard Identification and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye Protection Safety Goggles or Face ShieldANSI Z87.1 certifiedProtects against splashes and airborne particles that can cause serious eye irritation.[1][3][4]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are a suitable choice for a variety of organic solvents.[4][5]Prevents skin contact, which can cause irritation.[1][4]
Body Protection Laboratory CoatLong-sleeved, knee-lengthProtects skin and personal clothing from contamination.[3][4]
Respiratory Protection NIOSH/MSHA-Approved RespiratorDust mask (e.g., N95) or air-purifying respiratorRecommended, especially when handling the solid form, to prevent inhalation and potential respiratory irritation.[1][4][6]

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][7] Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in an experiment is crucial for safety and to prevent contamination.

Step-by-Step Handling Protocol

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[1]

    • The container should be kept tightly closed.[1][8]

  • Preparation for Use :

    • Before opening the container, ensure all required PPE is correctly worn.

    • Prepare the work area within a chemical fume hood by laying down absorbent, disposable bench paper.

  • Weighing and Transfer :

    • As this compound is a solid, care should be taken to avoid generating dust during weighing and transfer.[1]

    • Use a spatula to carefully transfer the desired amount of the compound to a tared weighing vessel.

    • If the compound is suspected to be air- or moisture-sensitive, consider handling it within an inert atmosphere, such as a glovebox.[9][10][11]

  • In-Experiment Handling :

    • When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing.

    • If the reaction is to be heated, ensure that the setup is secure and that there is adequate ventilation.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a brominated organic compound, it is classified as halogenated waste and requires specific disposal procedures.[7]

Waste Segregation and Disposal Protocol

Waste TypeCollection ContainerDisposal Procedure
Unused or Excess Solid Labeled "Halogenated Organic Solid Waste"Carefully transfer the solid waste into the designated container, avoiding dust generation.[7]
Contaminated Lab Supplies (e.g., gloves, weighing paper, absorbent pads) Labeled "Halogenated Organic Solid Waste"Place all contaminated solid materials directly into the designated waste container.[7]
Contaminated Glassware N/ARinse glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol). Collect the rinsate in a labeled "Halogenated Organic Liquid Waste" container. The glassware can then be washed according to standard procedures.[7]
Reaction Waste Containing the Compound Labeled "Halogenated Organic Liquid Waste"Collect all liquid waste from the reaction and subsequent work-up steps in a designated, sealed container.

Key Disposal Principles :

  • Do Not Mix : Never combine halogenated waste with non-halogenated organic waste.[7]

  • Labeling : All waste containers must be clearly and accurately labeled with their contents.[12]

  • Closed Containers : Waste containers should be kept securely closed except when adding waste.[12]

  • Professional Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][8] Do not pour chemical waste down the drain.[1][7]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental spill or exposure, a swift and appropriate response is crucial to minimize harm.

Spill Response

  • Evacuate : Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, if it is safe to do so.

  • Contain : For a small spill of the solid, carefully sweep it up, avoiding dust formation, and place it in a labeled hazardous waste container.[1]

  • Decontaminate : Clean the spill area with soap and water.

  • Report : Report the incident to your laboratory supervisor and EHS department.

Personnel Exposure

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency PPE Don Appropriate PPE FumeHood Prepare Chemical Fume Hood PPE->FumeHood Weighing Weighing and Transfer FumeHood->Weighing Reaction Addition to Reaction Weighing->Reaction Spill Spill Response Weighing->Spill If Spill Occurs Exposure Exposure Response Weighing->Exposure If Exposure Occurs SegregateWaste Segregate Halogenated Waste Reaction->SegregateWaste Reaction->Spill If Spill Occurs Reaction->Exposure If Exposure Occurs DisposeWaste Dispose via EHS SegregateWaste->DisposeWaste End End DisposeWaste->End Spill->SegregateWaste Exposure->End Start Start Start->PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

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